3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOVNZVKMAKROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461281 | |
| Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71683-02-8 | |
| Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
This document provides a comprehensive technical overview for the synthesis and structural elucidation of this compound, a versatile heterocyclic building block. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering not only procedural details but also the underlying scientific rationale for key experimental steps.
Introduction: Significance and Applications
This compound is a multifunctional organic compound featuring a thiophene ring substituted with a bromine atom and a β-ketonitrile moiety.[1] This unique architecture combines the electron-withdrawing nature of the bromine atom with the high reactivity of the ketone and nitrile functional groups.[1] These features make it a valuable intermediate for constructing more complex heterocyclic systems through reactions like nucleophilic additions, cyclizations, and cross-coupling reactions.[1] Consequently, this compound serves as a critical precursor in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials such as conductive polymers.[1] Preliminary studies have highlighted its potential in medicinal chemistry, with investigations into its antimicrobial and anticancer properties.[1]
Strategic Approach to Synthesis
The synthesis of a β-ketonitrile, such as the target compound, is most effectively achieved through a condensation reaction that forms the crucial carbon-carbon bond between the carbonyl carbon and the α-carbon of the nitrile group. The Claisen condensation, a cornerstone of organic synthesis, is an ideal reaction for this purpose.[2][3] This reaction involves the coupling of an ester with an enolizable carbonyl compound in the presence of a strong base to yield a β-keto ester or a related derivative.[2][3]
Our strategy involves a two-step sequence:
-
Synthesis of the Key Intermediate: Preparation of 2-acetyl-5-bromothiophene. This molecule serves as the foundational electrophile.
-
Condensation to Final Product: A crossed Claisen-type condensation of 2-acetyl-5-bromothiophene with a suitable cyanating agent.
This pathway is selected for its reliability, scalability, and the commercial availability of the initial starting materials.
Caption: Figure 1: High-level synthetic pathway.
Experimental Protocols & Mechanistic Insights
Part A: Synthesis of 2-Acetyl-5-bromothiophene
The introduction of a bromine atom onto the thiophene ring is a critical first step. Direct bromination of 2-acetylthiophene is the chosen route.
Causality Behind Experimental Choices:
-
Reagent Selection: N-Bromosuccinimide (NBS) is used as the brominating agent. Compared to elemental bromine, NBS is a safer, solid reagent that provides a low, steady concentration of bromine in the reaction mixture, minimizing over-bromination and side reactions.
-
Solvent and Catalyst: Acetic anhydride and a catalytic amount of acetic acid are used. This medium facilitates the reaction, and the acid helps to activate the NBS.[4]
-
Temperature Control: The reaction is maintained at 50°C to provide sufficient activation energy for the electrophilic aromatic substitution without promoting decomposition or unwanted side products.[4]
Step-by-Step Protocol:
-
To a dry 25 mL round-bottomed flask equipped with a magnetic stirrer, add 2-acetylthiophene (1.08 mL, 10 mmol).[4]
-
Sequentially add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) and acetic anhydride (3.78 mL, 40 mmol).[4]
-
Add a catalytic amount of acetic acid (0.40 mL).[4]
-
Protect the flask from light and stir the reaction mixture at 50°C for 1 hour. The solution will typically change from colorless to light yellow.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water with vigorous stirring to hydrolyze the excess acetic anhydride.[4]
-
The product, 2-acetyl-5-bromothiophene, will precipitate as a white solid.[4]
-
Collect the solid by vacuum filtration and wash thoroughly with water (2 x 25 mL) to remove any residual acids and succinimide.[4]
-
Dry the product. The expected yield is approximately 82%, with a melting point of 92-94 °C.[4]
| Parameter | Value | Rationale |
| Starting Material | 2-Acetylthiophene | Commercially available, directs bromination to the 5-position. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safe and selective source of electrophilic bromine. |
| Solvent/Catalyst | Acetic Anhydride / Acetic Acid | Provides a suitable reaction medium and activates NBS.[4] |
| Temperature | 50 °C | Balances reaction rate and selectivity, minimizing side reactions.[4] |
| Workup | Water Quench & Filtration | Hydrolyzes excess anhydride and precipitates the solid product.[4] |
| Table 1: Key parameters for the synthesis of 2-acetyl-5-bromothiophene. |
Part B: Synthesis of this compound
This step employs a crossed Claisen-type condensation. The enolate of a nitrile-containing compound acts as the nucleophile, attacking the acetyl group of the thiophene intermediate.
Causality Behind Experimental Choices:
-
Reactants: 2-acetyl-5-bromothiophene is the electrophilic ketone, and a reagent like ethyl cyanoformate or reaction with acetonitrile can provide the required cyanomethylene nucleophile. The Claisen-Schmidt condensation between 5-bromothiophene-2-carbaldehyde and a cyanoacetic acid derivative is another viable route.[1]
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. The base must be strong enough to deprotonate the α-carbon of the nitrile component, creating the nucleophilic enolate.[2] Using the corresponding alkoxide base (e.g., NaOEt with an ethyl ester) prevents transesterification side reactions.
-
Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is crucial to prevent quenching of the strong base and the enolate intermediate.[5]
Caption: Figure 2: General experimental workflow.
Step-by-Step Protocol (Illustrative Example):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of acetonitrile (1.1 eq) in dry THF. Stir for 15-30 minutes at 0°C to allow for the formation of the cyanomethyl anion.
-
Add a solution of 2-acetyl-5-bromothiophene (1.0 eq) in dry THF dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.[5]
-
Cool the reaction back to 0°C and cautiously quench by the slow addition of dilute aqueous acid (e.g., 2N HCl) until the mixture is neutral or slightly acidic.[5]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Structural Characterization and Validation
A multi-technique approach is essential to unequivocally confirm the structure and purity of the synthesized compound.
Caption: Figure 3: Logic of spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule. Predictions are based on analogous structures and established principles.[6]
¹H NMR:
-
The protons on the thiophene ring are expected to appear as two distinct doublets due to spin-spin coupling.
-
The methylene (CH₂) protons, situated between the carbonyl and nitrile groups, are expected to resonate as a singlet.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Thiophene H-3 | ~ 7.2 – 7.4 | Doublet (d) | ~ 3.5 - 4.0 | Coupled to H-4. |
| Thiophene H-4 | ~ 7.6 – 7.8 | Doublet (d) | ~ 3.5 - 4.0 | Coupled to H-3, deshielded by adjacent C=O group. |
| Methylene (CH₂) | ~ 3.8 – 4.2 | Singlet (s) | - | Alpha to two electron-withdrawing groups (C=O, C≡N).[1] |
| Table 2: Predicted ¹H NMR spectral data for this compound in CDCl₃. |
¹³C NMR:
-
The spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the four unique carbons of the bromothiophene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~ 180 - 185 | Characteristic chemical shift for a ketone carbonyl. |
| Thiophene C-2 | ~ 140 - 145 | Attached to the acyl group. |
| Thiophene C-5 | ~ 120 - 125 | Attached to the bromine atom. |
| Thiophene C-3/C-4 | ~ 130 - 135 | Aromatic carbons of the thiophene ring. |
| C≡N | ~ 114 - 118 | Characteristic chemical shift for a nitrile carbon. |
| CH₂ | ~ 30 - 35 | Methylene carbon adjacent to carbonyl and nitrile groups. |
| Table 3: Predicted ¹³C NMR spectral data for this compound. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~ 2250 | Strong, sharp |
| Ketone (C=O) | Stretch | ~ 1680 - 1700 | Strong, sharp |
| C-H (Aromatic) | Stretch | > 3000 | Medium |
| C=C (Thiophene) | Stretch | ~ 1400 - 1600 | Medium-Weak |
| Table 4: Key diagnostic IR absorption bands.[1][7] |
The presence of strong, sharp absorptions in these two characteristic regions (nitrile and carbonyl) provides compelling evidence for the successful synthesis of the target structure.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak: The key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, this will appear as a doublet of two peaks of nearly equal intensity (a ~1:1 ratio), corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[8]
-
Expected Masses:
-
[M]⁺ for C₇H₄⁷⁹Br NOS: ~228.93 g/mol
-
[M+2]⁺ for C₇H₄⁸¹Br NOS: ~230.93 g/mol
-
-
Fragmentation: Common fragmentation patterns may include the loss of the nitrile group (-CN) or the cleavage of the bond between the carbonyl and the thiophene ring.
| Data Point | Expected Observation | Significance |
| Molecular Ion | A doublet of peaks at m/z ~229 and ~231 | Confirms molecular weight and presence of one bromine atom. |
| Isotope Ratio | ~ 1:1 intensity for M and M+2 peaks | Characteristic signature for bromine.[8] |
| Table 5: Expected high-resolution mass spectrometry data. |
Conclusion
The synthesis of this compound can be reliably achieved through a strategic two-step process involving the bromination of 2-acetylthiophene followed by a Claisen-type condensation. The identity and purity of the final product must be rigorously validated through a combination of NMR, IR, and mass spectrometry. This technical guide provides the foundational procedures and scientific rationale to empower researchers in the successful synthesis and application of this important chemical intermediate.
References
- Benchchem. This compound | 71683-02-8.
- Benchchem. Mass Spectrometry Analysis of 3-Bromopropionitrile Derivatives: A Comparative Guide.
- Benchchem. An In-depth NMR Analysis of 3-(Furan-3-yl)-3-oxopropanenitrile: A Technical Guide.
- ChemicalBook. 2-Acetyl-5-bromothiophene synthesis.
- ChemicalBook. 2-ACETYL-3-BROMOTHIOPHENE synthesis.
- Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester.
- Fiveable. 3.5 Claisen condensation - Organic Chemistry II.
- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
- PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
- Wikipedia. Claisen condensation.
Sources
- 1. This compound | 71683-02-8 | Benchchem [benchchem.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 5. 2-ACETYL-3-BROMOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Authored by a Senior Application Scientist
Introduction
This compound is a multifunctional organic compound featuring a bromine-substituted thiophene ring linked to a β-ketonitrile moiety.[1] This unique architecture, combining the electron-withdrawing nature of the bromine atom with the reactive α,β-unsaturated ketone and nitrile groups, establishes it as a highly versatile intermediate in synthetic chemistry.[1] Its utility is particularly pronounced in the construction of complex heterocyclic systems, which are foundational scaffolds in the development of novel pharmaceuticals, agrochemicals, and materials science applications.[1]
A precise and comprehensive understanding of its molecular structure is paramount for its effective utilization. Spectroscopic analysis provides the definitive, non-destructive means to confirm its identity, purity, and electronic properties. This guide offers an in-depth analysis of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established principles and experimental best practices.
Molecular Structure and Tautomerism
The primary structure of the compound is the keto form. However, like many β-dicarbonyl compounds, it can exist in equilibrium with its enol tautomer. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. The spectroscopic data presented herein primarily reflects the keto form, which is typically predominant in common deuterated solvents like chloroform-d. Understanding this potential tautomerism is crucial for resolving any unexpected spectral features.[1]
Caption: A simplified workflow for ATR-FTIR analysis.
Data Interpretation and Analysis
The IR spectrum provides clear, unambiguous evidence for the principal functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2250 | Strong, Sharp | C≡N Stretch | This absorption is highly characteristic of the nitrile functional group. The majority of nitriles exhibit their C≡N stretching band in the 2300-2200 cm⁻¹ range. [1][2] |
| 1680–1700 | Strong | C=O Stretch (Ketone) | This intense band is indicative of the carbonyl group conjugated with the thiophene ring. [1] |
| ~1450 | Medium | C=C Aromatic Stretch | This absorption arises from the stretching vibrations within the thiophene ring. |
| ~550 | Medium-Weak | C-Br Stretch | The vibration of the carbon-bromine bond typically appears in the lower frequency "fingerprint" region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) system if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. Rationale: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to reproducible fragmentation patterns that serve as a molecular fingerprint. [3]3. Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-350 Da using a quadrupole or time-of-flight (TOF) analyzer.
Data Interpretation and Analysis
-
Molecular Ion (M⁺): The molecular formula is C₇H₄BrNOS. The key diagnostic feature is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. [3] * m/z ≈ 229: [M⁺] corresponding to the ⁷⁹Br isotope.
-
m/z ≈ 231: [M+2]⁺ corresponding to the ⁸¹Br isotope.
-
-
Key Fragmentation Pathways: The fragmentation pattern provides corroborating structural evidence.
Caption: Plausible EI-MS fragmentation pathways.
-
Loss of a Bromine Radical (-Br•): Cleavage of the C-Br bond would yield a fragment at m/z 150.
-
Loss of Hydrogen Cyanide (-HCN): Fragmentation involving the nitrile group could lead to a species at m/z 202/204.
-
Formation of the Bromothienoyl Cation: The most stable and often base peak would likely be the 5-bromothiophene-2-carbonyl cation ([C₅H₂BrOS]⁺) at m/z 205/207, formed by cleavage of the bond alpha to the carbonyl.
Conclusion
The collective spectroscopic data provides a definitive structural confirmation of this compound. ¹H NMR confirms the specific arrangement of protons on the thiophene ring and the methylene bridge. IR spectroscopy validates the presence of the key nitrile and carbonyl functional groups. Finally, mass spectrometry establishes the correct molecular weight and, through its characteristic bromine isotope pattern and fragmentation, confirms the elemental composition and core structure. This comprehensive dataset serves as a reliable benchmark for researchers utilizing this important chemical intermediate.
References
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932. Available from: [Link]
-
Sone, T., Takahashi, K., & Fujieda, K. (1976). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 8(3), 141-144. Available from: [Link]
-
Doc Brown's Chemistry. H-1 NMR spectroscopy - The spectrum of 1-bromopropane. Available from: [Link]
Sources
1H NMR and 13C NMR analysis of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1] This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment. We will delve into the theoretical underpinnings of the spectral features, provide field-proven experimental protocols, and present a detailed assignment of all proton and carbon signals, supported by predictive data and established principles of NMR spectroscopy.
Introduction: The Structural Significance of this compound
Thiophene derivatives are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] The title compound, this compound, combines several key functional groups: a substituted thiophene ring, a ketone, and a nitrile. This unique combination makes it a versatile intermediate for synthesizing more complex molecular architectures.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide serves to demystify the NMR spectra of this specific thiophene derivative, providing a self-validating framework for its identification and characterization.
Molecular Structure and Atom Numbering
A precise and universally understood numbering system is critical for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below.
Figure 1: Molecular structure and numbering of this compound.
Experimental Protocol: Data Acquisition
The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol represents a robust, field-tested methodology.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often the first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[3]
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coils (typically ~4 cm).
Spectrometer Setup and Data Acquisition
These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a low natural abundance.[3]
-
Relaxation Delay (D1): 2 seconds.
-
-
2D Correlational Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships, confirming which protons are adjacent.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity and aiding in the assignment of quaternary carbons.
-
Figure 2: Standard workflow for NMR spectral analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides three key pieces of information: the chemical shift (electronic environment), the integration (number of protons), and the multiplicity (neighboring protons).
Guiding Principles
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the shielding or deshielding of a proton by surrounding electrons. Electron-withdrawing groups (like C=O, Br, C≡N) pull electron density away from a proton, deshielding it and shifting its signal downfield (to a higher ppm value).[2]
-
Spin-Spin Coupling: Protons on adjacent, non-equivalent carbons interact through the bonding electrons, causing their signals to split. The splitting pattern is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[5]
Predicted Spectral Assignments
Thiophene Ring Protons (H-3' and H-4'):
-
Environment: The thiophene ring is an aromatic system.[1] The two protons, H-3' and H-4', are on adjacent carbons and will therefore couple to each other, each appearing as a doublet.
-
H-3': This proton is adjacent to the C-2' position, which bears the strongly electron-withdrawing 3-oxopropanenitrile group. This will cause significant deshielding.
-
H-4': This proton is adjacent to the C-5' position, which is substituted with an electronegative bromine atom, also causing a downfield shift.
-
Prediction: Both protons will appear as doublets in the aromatic region (typically 7.0-8.0 ppm). The typical coupling constant (³J) for adjacent protons on a thiophene ring is between 3.5 and 5.0 Hz.[6] One source suggests a doublet for a thiophene proton in this molecule appears between δ 7.2–7.4 ppm with a coupling constant of J = 3.5 Hz.[6]
Methylene Protons (H-1):
-
Environment: The two protons on the C-1 carbon are chemically equivalent. They are situated between two potent electron-withdrawing groups: the carbonyl (C=O) and the nitrile (C≡N).
-
Prediction: This strong deshielding will shift the signal significantly downfield for an aliphatic proton. As there are no adjacent protons, the signal will be a singlet. A chemical shift in the range of δ 3.8–4.0 ppm is expected.[6] The integration value will correspond to two protons.
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant, J (Hz) |
| H-3' or H-4' | ~7.2 - 7.6 | Doublet (d) | 1H | ~3.5 - 5.0 |
| H-4' or H-3' | ~7.2 - 7.6 | Doublet (d) | 1H | ~3.5 - 5.0 |
| H-1 (CH₂) | ~3.8 - 4.0 | Singlet (s) | 2H | N/A |
Analysis of the ¹³C NMR Spectrum
In a proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak. The chemical shift range is much wider than in ¹H NMR (~0-220 ppm), allowing for excellent resolution of individual carbon signals.[7]
Guiding Principles
The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms.
-
sp³ carbons (alkanes) typically resonate upfield (0-60 ppm).
-
sp² carbons (alkenes, aromatics) are found in the midfield region (100-160 ppm).[8]
-
sp carbons (alkynes, nitriles) appear between 70-120 ppm.[7][8]
-
Carbonyl carbons (C=O) are highly deshielded and appear far downfield (>160 ppm).[8][9]
Figure 3: Logical correlation of functional groups to ¹³C NMR chemical shift regions.
Predicted Spectral Assignments
-
Carbonyl Carbon (C-2): As a ketone carbon adjacent to an aromatic ring, this signal will be the furthest downfield, expected in the δ 180-190 ppm range.
-
Thiophene Ring Carbons (C-2' to C-5'): These four sp² carbons will all be in the aromatic region.
-
C-2': Attached to the electron-withdrawing carbonyl group, this quaternary carbon will be deshielded and appear downfield in the aromatic region, likely around δ 140-145 ppm.
-
C-5': This carbon is bonded to bromine. The "heavy atom effect" of bromine typically causes an upfield shift. This signal is expected around δ 115-125 ppm.
-
C-3' and C-4': These are protonated carbons and will appear in the typical aromatic region, around δ 125-135 ppm. 2D NMR (HSQC) would definitively link them to their attached protons.
-
-
Nitrile Carbon (C≡N): This sp-hybridized quaternary carbon signal is expected in the δ 112-118 ppm range.[7] This region may overlap with the signal for C-5'.
-
Methylene Carbon (C-1): This sp³ carbon is deshielded by the adjacent carbonyl and nitrile groups and is predicted to appear around δ 40-45 ppm.
Summary of Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Carbon Type |
| C-2 (C=O) | 180 - 190 | Quaternary (C) |
| C-2' (Thiophene) | 140 - 145 | Quaternary (C) |
| C-3' (Thiophene) | 125 - 135 | CH |
| C-4' (Thiophene) | 125 - 135 | CH |
| C-5' (Thiophene) | 115 - 125 | Quaternary (C) |
| C≡N | 112 - 118 | Quaternary (C) |
| C-1 (CH₂) | 40 - 45 | CH₂ |
Conclusion
The structural confirmation of this compound is unequivocally achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by two distinct doublets in the aromatic region, corresponding to the thiophene protons, and a downfield singlet for the active methylene protons. The ¹³C NMR spectrum validates the presence of all seven unique carbon environments, with the carbonyl, nitrile, and substituted thiophene carbons appearing at their predictable, characteristic chemical shifts. When coupled with 2D correlation experiments like HSQC and HMBC, this full suite of NMR data provides an unassailable "fingerprint" of the molecule, essential for quality control in synthesis and for foundational characterization in drug discovery and materials science applications.
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Wikipedia. Thiophene. Wikimedia Foundation. [Link]
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Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis. [Link]
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National Center for Biotechnology Information. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. NIH. [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
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Semantic Scholar. Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(3-Al-Majedy-Al-Amiery/51536b335359489d51e737c3761a2dd6d5402919]([Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Mass spectrometry of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
An In-depth Technical Guide to the Mass Spectrometry of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a multifunctional organic compound of interest in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, experimental execution, and spectral interpretation. We will delve into the causality behind instrumental choices, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for detailed structural elucidation, and present a self-validating protocol. The guide culminates in a detailed analysis of the compound's characteristic fragmentation patterns, supported by visual diagrams and a comprehensive reference list.
Introduction: The Analytical Imperative
This compound is a versatile chemical intermediate, characterized by a brominated thiophene ring coupled with a β-ketonitrile moiety.[1] This unique combination of an electron-withdrawing halogen and reactive functional groups makes it a valuable precursor in the synthesis of complex heterocyclic systems.[1] Accurate structural confirmation and purity assessment are paramount in its application. Mass spectrometry (MS) serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.[2][3] This guide focuses on elucidating the structure of this specific molecule by dissecting its mass spectrum, providing a robust framework for its analysis.
Molecular and Isotopic Profile
A foundational understanding of the target molecule's properties is critical before any analysis.
-
Molecular Formula: C₇H₄BrNOS
-
Molecular Weight: 230.08 g/mol (using most common isotopes)
-
Exact Mass: 228.9200 g/mol (using monoisotopic masses: C=12.0000, H=1.0078, Br=78.9183, N=14.0031, O=15.9949, S=31.9721)
A crucial characteristic of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] This results in a distinctive isotopic pattern in the mass spectrum for any bromine-containing ion. The molecular ion (M⁺˙) and any bromine-containing fragments will appear as a pair of peaks (doublet) separated by approximately 2 m/z units, with a roughly 1:1 intensity ratio.[4][5] This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom.[4]
Strategic Instrumentation: GC-MS vs. LC-MS
The choice of analytical instrumentation is dictated by the physicochemical properties of the analyte.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employing a soft ionization technique like Electrospray Ionization (ESI), LC-MS is ideal for confirming the molecular weight of thermally labile or non-volatile compounds.[2] It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, which is excellent for molecular weight determination but provides limited structural detail.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for volatile and thermally stable compounds.[2] It most commonly uses Electron Ionization (EI), a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[6] This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a rich fingerprint, providing detailed information about the molecule's structure.[6][7]
For the purpose of this in-depth guide, where structural elucidation is the primary goal, GC-MS with Electron Ionization is the chosen methodology due to the wealth of structural data its fragmentation patterns provide.[6]
The Analytical Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for generating high-quality, reliable data. The process involves several critical stages from sample preparation to data interpretation.
Caption: General experimental workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
5.1. Sample Preparation
-
Stock Solution: Accurately weigh and dissolve 1-2 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.[2]
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10-100 µg/mL.[2] Overly concentrated samples can contaminate the ion source and degrade spectral quality.[8]
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent blockage of the GC injector or column.[8]
-
Transfer: Transfer the final solution to a standard 2 mL autosampler vial.[8]
5.2. Instrumentation and Parameters
-
System: A standard GC-MS system equipped with a capillary column is used.[2]
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), is recommended for good peak shape and separation.
-
Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15 °C/minute to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).[2]
-
Ionization Energy: 70 eV.[6]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350 to ensure capture of both small fragments and the molecular ion.
-
Calibration: Calibrate the mass analyzer using a suitable reference compound (e.g., perfluorotributylamine, PFTBA) before analysis to ensure high mass accuracy.[9]
-
Mass Spectral Interpretation and Fragmentation Analysis
The EI mass spectrum provides a roadmap to the molecule's structure. By analyzing the fragments, we can piece together the original molecule.[7] The fragmentation is driven by the stability of the resulting cations and neutral losses.
6.1. The Molecular Ion (M⁺˙) The molecular ion peak is expected at m/z 229 (for ⁷⁹Br) and m/z 231 (for ⁸¹Br). Its presence confirms the molecular weight of the compound. While EI can sometimes lead to a weak or absent molecular ion for fragile molecules, the aromaticity of the thiophene ring should lend sufficient stability for it to be observed.[6]
6.2. Predicted Fragmentation Pathways The fragmentation of this compound is primarily directed by the carbonyl group, the bromine atom, and the thiophene ring.
Caption: Predicted EI fragmentation of the target molecule.
-
α-Cleavage: The most favorable cleavage often occurs adjacent to the carbonyl group.[10] This results in the loss of a cyanomethyl radical (•CH₂CN, 40 Da), leading to the formation of the highly stable 5-bromothiophen-2-carbonyl cation.
-
Fragment: [C₅H₂BrOS]⁺
-
Expected m/z: 190 (for ⁷⁹Br) and 192 (for ⁸¹Br). This is predicted to be a very abundant peak.
-
-
Loss of Carbon Monoxide (CO): Acylium ions, like the one formed above, readily lose a neutral molecule of carbon monoxide (CO, 28 Da).
-
Fragment: [C₄H₂BrS]⁺ (5-Bromothiophen-2-yl cation)
-
Expected m/z: 162 (for ⁷⁹Br) and 164 (for ⁸¹Br).
-
-
Loss of Bromine Radical: The molecular ion or fragment ions can lose a bromine radical (•Br, 79 or 81 Da). This is a common fragmentation pathway for halogenated compounds.
-
Fragment from M⁺˙: [C₇H₄NOS]⁺
-
Expected m/z: 150. This fragment will appear as a singlet, as it no longer contains bromine.
-
Fragment from [m/z 162/164]: [C₄H₂S]⁺ (Thiophen-2-yl cation)
-
Expected m/z: 83.
-
Summary of Key Mass Spectral Data
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula of Ion | Neutral Loss | Notes |
| 229 / 231 | Molecular Ion | [C₇H₄BrNOS]⁺˙ | - | Confirms molecular weight. Isotopic ratio ~1:1. |
| 190 / 192 | 5-Bromothiophen-2-carbonyl cation | [C₅H₂BrOS]⁺ | •CH₂CN | Result of α-cleavage. Expected to be a major peak. |
| 162 / 164 | 5-Bromothiophen-2-yl cation | [C₄H₂BrS]⁺ | CO (from 190/192) | Subsequent loss from the acylium ion. |
| 150 | [M - Br]⁺ | [C₇H₄NOS]⁺ | •Br | Loss of the halogen atom. Appears as a singlet. |
| 83 | Thiophen-2-yl cation | [C₄H₃S]⁺ | •Br (from 162/164) | Indicates the core thiophene structure. |
Conclusion
The mass spectrometric analysis of this compound via GC-MS with Electron Ionization provides a definitive method for its structural confirmation. The key diagnostic features are the characteristic M/M+2 isotopic pattern of the molecular ion at m/z 229/231 and the prominent acylium ion fragment at m/z 190/192. By carefully following the outlined protocol and understanding the predictable fragmentation pathways, researchers can confidently identify this compound and ensure its integrity for applications in drug discovery and chemical synthesis.
References
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
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The Chemistry Concept. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
-
Kind, T., & Fiehn, O. (2020). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalysis, 12(15), 1037-1056. Retrieved from [Link]
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
-
Wang, Y. S., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(8), 13848-13861. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical protocol for the coupling of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile with various arylboronic acids. The target substrate presents a unique set of challenges, including a heteroaromatic system prone to catalyst inhibition and a base-sensitive active methylene group. This document moves beyond a simple recitation of steps to explain the fundamental principles and rationale behind the selection of catalysts, ligands, bases, and solvents. By understanding these core concepts, researchers can not only replicate the described protocol but also intelligently troubleshoot and adapt it for novel analogues, accelerating discovery in medicinal chemistry and materials science where biarylthiophene scaffolds are of paramount importance.[3]
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is critical for diagnosing issues and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiophene. This is often the rate-determining step of the reaction.[4] The electron-withdrawing nature of the 3-oxopropanenitrile substituent on the thiophene ring can facilitate this step by making the carbon atom more electrophilic.
-
Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[6]
-
Reductive Elimination : The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Substrate Analysis: The Challenge of this compound
The successful coupling of this substrate hinges on navigating the reactivity of its unique functional groups.
-
The Bromothiophene Core : Thiophene is an electron-rich heterocycle. While the C5-bromo position is reactive, the sulfur atom can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalysis. The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to prevent this catalyst poisoning and promote the desired catalytic turnover.[3]
-
The 3-Oxopropanenitrile Sidechain : This moiety introduces two key considerations:
-
Electronic Activation : Both the ketone and the nitrile are strong electron-withdrawing groups. This electronic pull makes the C5 position of the thiophene ring more electron-deficient, increasing its reactivity towards oxidative addition.[4]
-
Base Sensitivity : The methylene protons (-CH₂-) are positioned between two electron-withdrawing groups (ketone and nitrile), making them significantly acidic. This "active methylene" character poses a major risk of deprotonation by the base required for the Suzuki coupling.[7][8] Such deprotonation can lead to undesired side reactions like self-condensation or decomposition. Therefore, the choice of base is not trivial; it must be strong enough to facilitate transmetalation but mild enough to avoid deprotonating the substrate.
-
Rationale-Driven Protocol Design
Every component of the reaction must be chosen deliberately to address the substrate's specific challenges.
| Component | Recommended Choice | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. They offer reliability and are commercially available in high purity.[6] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | For heteroaryl couplings, bulky, electron-rich biarylphosphine ligands are superior.[9] SPhos provides the necessary steric bulk to promote reductive elimination and its electron-donating nature stabilizes the Pd(0) center, enhancing catalytic activity and preventing catalyst deactivation by the thiophene sulfur.[9] |
| Boronic Acid Partner | Arylboronic Acid or Pinacol Ester | While boronic acids are standard, their pinacol esters offer greater stability, are easier to purify, and are less prone to protodeboronation.[9] A slight excess (1.2-1.5 eq.) is used to drive the reaction to completion. |
| Base | K₃PO₄ (Potassium Phosphate) | This is the most critical choice. K₃PO₄ is a moderately weak inorganic base. It is effective at promoting the formation of the boronate "ate" complex for transmetalation but is generally not strong enough to cause significant deprotonation of the active methylene group, unlike stronger bases such as alkoxides.[4][10] Using a hydrated form or adding a small amount of water can be beneficial.[9] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | Dioxane is an excellent solvent for dissolving the organic reagents and is stable at the required reaction temperatures.[5][10] The addition of a small amount of water is often crucial, as it aids in dissolving the inorganic base and facilitates the transmetalation step.[4] |
| Temperature | 80-100 °C | This temperature range provides sufficient thermal energy to overcome the activation barriers for oxidative addition and reductive elimination without causing significant thermal decomposition of the substrate or product. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment
-
This compound
-
Arylboronic acid (or pinacol ester)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Prepare a degassed 10:1 mixture of 1,4-Dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Management of Side Reactions
A self-validating protocol anticipates potential failures. Below are common issues and their remedies.[5]
| Observation | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently degassed solvents (oxygen poisons Pd(0)).3. Poor quality boronic acid (decomposed). | 1. Use a fresh catalyst/ligand. Ensure the Pd:Ligand ratio is correct (typically 1:2).2. Improve degassing procedure for solvents.3. Use a fresh bottle of boronic acid or switch to a more stable pinacol ester. |
| Dehalogenation Product | Presence of a hydride source that intercepts the oxidative addition complex. Often caused by certain solvents (like alcohols) or impurities. | Ensure high-purity, anhydrous solvents are used. If using an alcohol solvent, switch to an ethereal or aromatic solvent like dioxane or toluene. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture can promote oxidative homocoupling. | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. |
| Substrate Decomposition | The base may be too strong, causing deprotonation and subsequent side reactions of the active methylene group. | Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or CsF). Lower the reaction temperature. |
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417. [Link]
-
Dandapat, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 61(1), e202112345. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. [Link]
-
Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2993. [Link]
-
Raza, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 50. [Link]
-
YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Krzesiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2274. [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3077–3088. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Raza, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(8), 1845. [Link]
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Palladium-catalyzed cross-coupling of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
An in-depth guide to the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Strategic Value of the Thiophene Scaffold
Thiophene derivatives are privileged structures in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and electronic properties.[1] The targeted functionalization of these scaffolds is a cornerstone of modern molecular design. The molecule this compound serves as a highly versatile and strategic building block. Its structure features a reactive C-Br bond at the 5-position of the thiophene ring, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse molecular fragments, while the β-ketonitrile moiety provides a handle for further synthetic transformations.[2][3][4]
Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional efficiency and selectivity.[5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in the synthesis of complex organic molecules.[7] This guide provides a detailed exploration of the mechanistic principles and practical protocols for leveraging these powerful reactions on the this compound core.
Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8] A general understanding of this cycle is crucial for rational protocol design and troubleshooting.
The cycle universally consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the thiophene substrate. This is often the rate-determining step and results in a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments coupled on the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: General Catalytic Cycle for Cross-Coupling.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[10][11] It is ideal for synthesizing biaryl and heteroaryl-aryl structures.
Step-by-Step Experimental Protocol
This protocol details the coupling of this compound with phenylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Proper degassing is critical to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[12]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of an aqueous solvent system often enhances the reaction rate and yield.[13]
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromothiophene is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Reagent and Condition Summary
| Component | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role |
| This compound | 243.08 | 1.0 | 243 mg | Electrophile |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Nucleophile Source |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | Catalyst |
| K₂CO₃ | 138.21 | 3.0 | 414 mg | Base (activates boronic acid) |
| 1,4-Dioxane / H₂O (4:1) | - | - | 10 mL | Solvent |
Expert Insights & Causality
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, or to lower catalyst loading, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ might be employed.[14][15]
-
Role of the Base: The base is crucial for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrate and the inorganic base.[13] Toluene or DMF can also be used, but the optimal solvent should be determined for each specific substrate pairing.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Ineffective base. | Use a fresh catalyst; Screen different ligands/precatalysts; Increase temperature; Try a stronger base (e.g., Cs₂CO₃). |
| Boronic Acid Homocoupling | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction. | Ensure thorough degassing of solvents and reaction vessel; Add a reducing agent if using a Pd(II) source.[12] |
| Debromination of Starting Material | Presence of water or protic impurities; Side reaction promoted by some ligand/base combinations. | Use anhydrous solvents and reagents; Screen alternative bases or ligands. |
Application Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (of the bromothiophene) and an sp carbon (of a terminal alkyne).[16][17] This reaction is invaluable for accessing conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals and organic materials.[16]
Step-by-Step Experimental Protocol
This protocol details the coupling of this compound with phenylacetylene.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 243 mg), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (TEA, 5 mL) and degassed tetrahydrofuran (THF, 5 mL) via syringe. Then, add phenylacetylene (1.5 mmol, 153 mg, 165 µL) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. The use of a copper(I) cocatalyst allows the reaction to proceed under milder conditions.[17]
-
Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the coupled product.
Reagent and Condition Summary
| Component | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role |
| This compound | 243.08 | 1.0 | 243 mg | Electrophile |
| Phenylacetylene | 102.13 | 1.5 | 153 mg | Nucleophile |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | Precatalyst |
| PPh₃ | 262.29 | 0.08 | 21 mg | Ligand |
| CuI | 190.45 | 0.04 | 7.6 mg | Co-catalyst |
| Triethylamine (TEA) | 101.19 | - | 5 mL | Base and Solvent |
| Tetrahydrofuran (THF) | 72.11 | - | 5 mL | Solvent |
Expert Insights & Causality
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[18]
-
Base Selection: An amine base like triethylamine or diisopropylamine is typically used. It serves both to neutralize the HBr formed during the reaction and as the solvent.
-
Copper-Free Variant: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These typically require a higher reaction temperature and a stronger base, but can be advantageous in pharmaceutical synthesis.
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[19] It has largely replaced harsher classical methods and offers broad substrate scope, allowing for the synthesis of a wide range of arylamines.[19]
Step-by-Step Experimental Protocol
This protocol details the coupling of this compound with morpholine.
-
Reaction Setup (Glovebox Recommended): In a glovebox, add Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) to an oven-dried vial. Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg) and a suitable ligand such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 243 mg).
-
Solvent and Amine: Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 mg, 105 µL).
-
Reaction Execution: Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C for 12-24 hours.
-
Monitoring & Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Reagent and Condition Summary
| Component | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role |
| This compound | 243.08 | 1.0 | 243 mg | Electrophile |
| Morpholine | 87.12 | 1.2 | 105 mg | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.015 | 13.7 mg | Precatalyst |
| XPhos | 476.67 | 0.036 | 17.2 mg | Ligand |
| NaOtBu | 96.10 | 1.4 | 135 mg | Strong, non-nucleophilic base |
| Toluene | 92.14 | - | 5 mL | Solvent |
Expert Insights & Causality
-
Ligand is Key: The success of Buchwald-Hartwig amination hinges on the choice of ligand. Bulky, electron-rich phosphine ligands (the "Buchwald ligands") are essential. They promote the reductive elimination step and prevent the formation of inactive catalyst species.[19]
-
Strong Base Required: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine (or N-H precursor), generating the active nucleophile for the catalytic cycle.
-
Inert Conditions: These reactions are highly sensitive to air and moisture. The use of a glovebox for weighing reagents and Schlenk techniques for solvent and liquid additions is strongly recommended to ensure reproducibility and high yields.[6]
General Experimental Workflow
The successful execution of any palladium-catalyzed cross-coupling reaction relies on a systematic and careful workflow to ensure an oxygen-free environment and reproducible results.
Caption: Standardized workflow for palladium-catalyzed cross-coupling.
References
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Chaudhary, A., Jha, K., & Kumar, S. (2012). Biological diversity of thiophene: a review. Journal of Advanced Scientific Research, 3(3), 3–10. (Available at: [Link])
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. (Available at: [Link])
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (Available at: [Link])
-
Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 53(15), 10.1021/ic500309s. (Available at: [Link])
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. (Available at: [Link])
-
Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(2), 485-503. (Available at: [Link])
-
Zhang, S.-Q., & Xia, J.-B. (2024). Selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols by hydrogen transfer catalysis towards β-ketonitriles and glutaronitriles. Organic Chemistry Frontiers, 11, 2613-2623. (Available at: [Link])
-
Zare, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. (Available at: [Link])
-
Zhang, Y., & Li, H. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(13), 3299-3316. (Available at: [Link])
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CHEM21. (n.d.). Case Study: Carbonylative α-Arylation of β Ketonitriles. (Available at: [Link])
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Scientific Background on the Nobel Prize in Chemistry 2010. (Available at: [Link])
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. (Available at: [Link])
-
Zubair, M., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(6), 11010-11029. (Available at: [Link])
-
Vegh, D., et al. (2018). Synthesis of p-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Monatshefte für Chemie - Chemical Monthly, 149(10), 1831-1838. (Available at: [Link])
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (Available at: [Link])
-
Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. (Available at: [Link])
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. (Available at: [Link])
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. (Available at: [Link])
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. (Available at: [Link])
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- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The 2-Aminothiophene Scaffold from 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile as a Cornerstone for Modern Drug Discovery
Introduction: The Privileged Status of 2-Aminothiophenes in Medicinal Chemistry
In the landscape of heterocyclic chemistry, the 2-aminothiophene moiety has earned the designation of a "privileged scaffold."[1] This is not by chance, but a direct result of its remarkable versatility and its presence in a multitude of biologically active compounds.[2][3] The thiophene ring acts as a bioisostere of the phenyl group, offering similar spatial arrangement but with distinct electronic properties that can be fine-tuned to optimize drug-receptor interactions.[4] The adjacent amino group provides a crucial vector for hydrogen bonding and a convenient synthetic handle for further molecular elaboration.
This guide focuses on the synthesis and application of 2-aminothiophenes derived from a highly functionalized and strategic starting material: 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile . The presence of the β-ketonitrile functionality makes it an ideal precursor for the Gewald reaction, a robust and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[3][5] Critically, the 5-bromo substituent is not merely a passive feature; it is a powerful tool for medicinal chemists, enabling post-synthesis diversification through cross-coupling reactions to rapidly generate extensive libraries of novel compounds.
This document serves as a technical guide for researchers in drug development, providing a deep dive into the synthesis, mechanistic underpinnings, and diverse therapeutic applications of this scaffold, complete with actionable laboratory protocols.
Part 1: Synthesis via the Gewald Reaction
The most convergent and widely adopted method for constructing the 2-aminothiophene core from β-ketonitriles is the Gewald three-component reaction.[3][6] This one-pot procedure combines a carbonyl compound (an aldehyde or ketone), an active methylene nitrile (in our case, the precursor is formed from one), and elemental sulfur in the presence of a basic catalyst.
The Underlying Mechanism
The reaction proceeds through a well-elucidated cascade of three key steps: a Knoevenagel condensation, a Michael addition of sulfur, and a final intramolecular cyclization followed by tautomerization.[7][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Step 1: Knoevenagel Condensation: The base (e.g., morpholine, diethylamine) catalyzes the condensation between the carbonyl compound and the active methylene group of the nitrile to form a stable α,β-unsaturated dinitrile or cyanoester intermediate.
-
Step 2: Michael Addition: Elemental sulfur (typically S₈) is activated by the base to form a nucleophilic polysulfide species, which then adds to the β-position of the unsaturated intermediate.
-
Step 3: Ring Closure & Aromatization: The terminal sulfur atom of the resulting adduct attacks the nitrile group, initiating an intramolecular cyclization. The subsequent tautomerization and elimination of a sulfur atom lead to the formation of the stable, aromatic 2-aminothiophene ring.
Sources
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- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: The Strategic Use of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile, a highly versatile and reactive building block for the synthesis of diverse heterocyclic compounds. Its unique molecular architecture, featuring a β-ketonitrile moiety and a functionalized thiophene ring, offers multiple reaction pathways for constructing complex molecular scaffolds of significant interest in medicinal chemistry and materials science.[1] This document details the underlying chemical principles, provides validated experimental protocols, and discusses the significance of the resulting heterocyclic systems.
The Versatility of this compound as a Synthon
The synthetic utility of this compound stems from its trifunctional nature. The molecule possesses three key reactive sites:
-
The Activated Methylene Group: Located between the ketone and nitrile groups, these protons are highly acidic and easily deprotonated to form a nucleophilic carbanion. This site is central to condensation and addition reactions.[2]
-
The Electrophilic Carbonyl Group: The ketone carbonyl is a classic electrophilic site, susceptible to attack by various nucleophiles, initiating cyclization or derivatization.
-
The Bromo-Substituent: The bromine atom on the thiophene ring is a versatile handle for post-synthesis modification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of additional diversity.[3]
These features make it an ideal precursor for constructing a range of heterocyclic systems, most notably polysubstituted thiophenes and fused thieno[2,3-b]pyridines.
Caption: Key reactive sites of the title compound.
Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[4] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[5] this compound serves as both the ketone and the active methylene nitrile component in a self-condensation/cyclization pathway, or it can react with other active methylene compounds. The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, notably as a key intermediate for kinase inhibitors and other therapeutic agents.[6]
Causality Behind Experimental Choices: The mechanism proceeds through an initial base-catalyzed Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[4] Elemental sulfur then adds to the activated methylene group, followed by an intramolecular cyclization where the sulfur anion attacks the nitrile group.[5] A final tautomerization yields the stable 2-aminothiophene product. The choice of base (e.g., morpholine, triethylamine) is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions.
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- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Versatile Derivatization of the Nitrile Group in 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Introduction: Unlocking the Synthetic Potential of a Key Heterocyclic Building Block
3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile is a highly functionalized and valuable intermediate in medicinal chemistry and materials science. Its structure, featuring a bromothiophene moiety, a β-ketone, and a nitrile group, offers multiple points for chemical modification, enabling the synthesis of a diverse array of complex molecules. The strategic derivatization of the nitrile group, in particular, opens up pathways to key functional groups such as amides, primary amines, and tetrazoles, which are prevalent in pharmacologically active compounds and functional materials.
This technical guide provides an in-depth exploration of proven methodologies for the chemical transformation of the nitrile functionality in this compound. We will delve into the mechanistic underpinnings of these reactions, offering detailed, step-by-step protocols that have been designed for robustness and reproducibility. The causality behind experimental choices, potential challenges, and strategies for overcoming them will be discussed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile building block.
Core Derivatization Strategies and Mechanistic Considerations
The electron-withdrawing nature of the adjacent carbonyl group in this compound activates the nitrile for nucleophilic attack. However, the presence of the ketone and the reactive bromothiophene ring necessitates careful selection of reaction conditions to ensure chemoselectivity. The primary derivatization pathways discussed herein are:
-
Selective Hydrolysis to the Amide: A controlled hydration of the nitrile to the corresponding amide, 3-(5-bromothiophen-2-yl)-3-oxopropanamide.
-
Reduction to the Primary Amine: The transformation of the nitrile into a primary amine, yielding 3-amino-1-(5-bromothiophen-2-yl)propan-1-one, a valuable synthon for further elaboration.
-
[3+2] Cycloaddition to the Tetrazole: The reaction of the nitrile with an azide source to construct a 5-substituted-1H-tetrazole ring, a common bioisostere for carboxylic acids in drug design.
The following diagram illustrates these key synthetic transformations.
Caption: Workflow for selective nitrile hydrolysis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 244.08 | 1.0 | 1.0 |
| Ethanol (EtOH) | 46.07 | - | - |
| Deionized Water (H₂O) | 18.02 | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 1.2 |
| Hydrogen Peroxide (H₂O₂, 30% aq. solution) | 34.01 | 3.0 | 3.0 |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in a mixture of 10 mL of ethanol and 2 mL of deionized water.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Reagent Addition: While maintaining the temperature, add 1.2 mL of a 1 M aqueous solution of sodium hydroxide. Subsequently, add 0.34 mL (3.0 mmol) of 30% aqueous hydrogen peroxide dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice-water bath and carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(5-bromothiophen-2-yl)-3-oxopropanamide.
Protocol 2: Reduction to 3-Amino-1-(5-bromothiophen-2-yl)propan-1-one
Scientific Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. [1][2]While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can also reduce the ketone functionality. [3]A more chemoselective approach often involves catalytic hydrogenation. [4]Raney nickel is a common catalyst for this transformation. The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts. [2] Experimental Workflow:
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Application Notes and Protocols for Nucleophilic Substitution on the Bromothiophene Ring of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile is a key heterocyclic intermediate, poised for a variety of chemical transformations that are crucial in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a brominated thiophene ring activated by an electron-withdrawing oxopropanenitrile substituent, makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of diverse functional groups at the 5-position of the thiophene ring, paving the way for the synthesis of novel compounds with tailored electronic and biological properties.[2]
The thiophene motif is a well-established pharmacophore found in numerous approved drugs, valued for its ability to mimic a phenyl ring while offering distinct metabolic profiles and opportunities for intellectual property development. The ability to functionalize the bromothiophene ring of this compound opens up a vast chemical space for the exploration of new drug candidates and advanced organic materials.
This guide provides an in-depth exploration of the nucleophilic substitution reactions on this versatile building block. It is designed to equip researchers with both the theoretical understanding and the practical, field-proven protocols necessary to successfully implement these transformations in their own laboratories. We will delve into the mechanistic underpinnings of these reactions and provide detailed, step-by-step methodologies for the introduction of key nucleophiles, including amines, phenols, alkoxides, and thiols, as well as for cyanation.
Mechanistic Insights: The Driving Forces of Substitution
Nucleophilic aromatic substitution on the electron-rich thiophene ring is generally challenging. However, the presence of the strongly electron-withdrawing 3-oxo-2-cyanopropanoyl group at the 2-position significantly activates the C5 position (to which the bromine is attached) toward nucleophilic attack. This activation is crucial for the success of the substitution reactions.
The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing group is essential for stabilizing this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group is expelled, and the aromaticity of the thiophene ring is restored.
For less activated systems or with certain nucleophiles, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Ullmann condensation (for C-O and C-S bond formation), provide powerful alternative pathways. These reactions proceed through different catalytic cycles involving oxidative addition, ligand exchange, and reductive elimination steps.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the nucleophilic substitution on this compound. As with any chemical reaction, optimization of conditions may be necessary to achieve the best results for specific substrates.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol details the coupling of this compound with a primary or secondary amine. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(allyl)Cl]₂
-
Buchwald ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands (Buchwald ligands) is crucial as they promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the final product. The choice of a strong, non-nucleophilic base like NaOtBu is often necessary to deprotonate the amine and generate the active palladium-amido complex. An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Protocol 2: Copper-Catalyzed O-Arylation (Ullmann Condensation)
This protocol describes the formation of a C-O bond between this compound and a phenol or an alcohol. The Ullmann reaction is a classic method for forming diaryl ethers and has been significantly improved with the use of ligands.
Workflow for Ullmann Condensation
Caption: Workflow for Ullmann Condensation.
Materials:
-
This compound
-
Phenol or alcohol (e.g., phenol, methanol)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, N,N-dimethylglycine)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the phenol or alcohol (1.5 equiv), copper(I) iodide (5-10 mol%), and the ligand (10-20 mol%).
-
Add the base (2.0 equiv).
-
Add the anhydrous solvent (e.g., DMSO, 0.2-0.5 M concentration).
-
Heat the reaction mixture to 90-130 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: Copper(I) is the active catalytic species in the Ullmann reaction. The use of a ligand, such as an amino acid, can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst. A polar aprotic solvent like DMSO or DMF is typically used to facilitate the dissolution of the reagents and promote the reaction. The choice of base is important for deprotonating the phenol or alcohol, making it a more potent nucleophile.
Protocol 3: Palladium-Catalyzed Cyanation
This protocol allows for the conversion of the bromo group to a nitrile group, a valuable transformation for introducing a versatile functional group that can be further elaborated.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Solvent (e.g., DMF, DMAc)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the cyanide source (0.6-1.0 equiv of Zn(CN)₂ or 0.25-0.5 equiv of K₄[Fe(CN)₆]), and the palladium catalyst (1-5 mol%).
-
Add the solvent (e.g., DMF, 0.1-0.2 M concentration).
-
Degas the mixture with nitrogen or argon.
-
Heat the reaction to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with a suitable organic solvent.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices: Palladium catalysts are highly effective for cyanation reactions.[3][4][5][6] The choice of cyanide source can influence the reaction conditions and safety considerations, with potassium ferrocyanide being a less toxic alternative to other cyanide salts. The reaction is typically carried out in a polar aprotic solvent to ensure the solubility of the reagents.
Quantitative Data Summary
The following table summarizes representative, albeit generalized, reaction conditions and expected outcomes for the nucleophilic substitution on this compound based on analogous systems in the literature. Actual yields will vary depending on the specific nucleophile and optimized reaction conditions.
| Nucleophile | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent |
| Morpholine | Buchwald-Hartwig | [Pd(allyl)Cl]₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 12-24 | Good to Excellent |
| Phenol | Ullmann | CuI / L-proline | K₂CO₃ | DMSO | 110 | 24-48 | Moderate to Good |
| Methanol | Ullmann | CuI / N,N-dimethylglycine | Cs₂CO₃ | DMF | 130 | 24-48 | Moderate |
| Thiophenol | Ullmann | CuI | K₃PO₄ | DMF | 100 | 12-24 | Good |
| Cyanide | Pd-catalyzed | Pd(PPh₃)₄ | - | DMF | 100 | 6-12 | Good to Excellent |
Troubleshooting and Considerations
-
Low Yields in Buchwald-Hartwig Amination:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere. Consider using a pre-catalyst.
-
Incorrect Ligand/Base Combination: Screen different Buchwald ligands and bases. For electron-rich amines, a weaker base like Cs₂CO₃ may be sufficient.
-
Steric Hindrance: Highly hindered amines may require more forcing conditions or specialized ligands.
-
-
Sluggish Ullmann Condensation:
-
Catalyst Inactivity: Use fresh, high-purity CuI.
-
Ligand Effects: The reaction may be slow without a ligand. Screen different amino acid or diamine ligands.
-
Solvent Choice: Ensure the solvent is anhydrous.
-
-
Side Reactions:
-
Hydrodehalogenation: The bromo group may be reduced to a hydrogen. This can sometimes be suppressed by using a less reactive base or lower temperatures.
-
Homocoupling: Dimerization of the starting material can occur, especially in Ullmann reactions. Using a ligand can often minimize this side reaction.
-
Conclusion
The nucleophilic substitution on the bromothiophene ring of this compound is a powerful strategy for the synthesis of a diverse array of functionalized thiophene derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this valuable building block. By understanding the underlying mechanisms and carefully selecting the reaction conditions, scientists can efficiently generate novel molecules with potential applications in drug discovery and materials science.
References
-
Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Royal Society of Chemistry. Copper-catalyzed remote nucleophilic substitution of 5-ethynylthiophene esters. [Link]
-
UCL Discovery. Mechanisms of nucleophilic substitution. [Link]
-
National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
PubMed. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. [Link]
-
National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
National Institutes of Health. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
ResearchGate. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
ResearchGate. Synthesis, Crystal Structures and Catalytic Oxidation Property of Two Copper(II) Complexes Derived from 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol. [Link]
-
Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
Royal Society of Chemistry. Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Simon Fraser University. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile via column chromatography. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot and adapt the methodology effectively.
I. Understanding the Molecule: Key Characteristics and Challenges
This compound is a multifunctional organic compound featuring a brominated thiophene ring and a β-ketonitrile moiety.[1] This structure presents several challenges during purification:
-
Polarity: The presence of the ketone and nitrile groups imparts significant polarity, requiring a carefully selected eluent system for effective separation on polar stationary phases like silica gel.
-
Stability: This compound is sensitive to pH, light, and oxygen. The nitrile group is susceptible to hydrolysis under acidic conditions (pH < 5), while the thiophene ring can undergo oxidation in alkaline environments (pH > 9). This instability necessitates careful handling and selection of neutral purification conditions to prevent degradation.
-
Potential for Tautomerism: The β-ketonitrile moiety can exist in keto-enol tautomeric forms, which can sometimes lead to band broadening or the appearance of multiple spots on a TLC plate.
II. Step-by-Step Experimental Protocol
This protocol outlines a systematic approach to developing a robust purification method for this compound.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The cornerstone of a successful column chromatography separation is the selection of an appropriate eluent system, which is efficiently achieved through preliminary TLC analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound, ensuring good separation from impurities.
Procedure:
-
Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the sample solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of a non-polar and a polar solvent.
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light.
-
Iterate and Optimize: Adjust the ratio of the polar to non-polar solvent until the desired Rƒ value for the product is achieved.
| Solvent System Component | Purpose | Typical Starting Ratios (Non-polar:Polar) |
| Non-polar | To move non-polar impurities up the plate. | Hexane or Petroleum Ether |
| Polar | To elute the polar product. | Ethyl Acetate or Dichloromethane |
A good starting point for this compound is a 7:3 mixture of hexane:ethyl acetate. If the Rƒ is too low, increase the proportion of ethyl acetate.
Step 2: Column Preparation and Sample Loading
Proper column packing is crucial to avoid issues like channeling, which leads to poor separation.
Procedure:
-
Select the Column: Choose a column with a diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight.
-
Prepare the Slurry: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just above the silica bed.
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.
-
Dry Loading: For samples not readily soluble in the eluent, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder, which is then carefully added to the top of the column. This is often the preferred method to ensure a narrow starting band.
-
Step 3: Elution and Fraction Collection
The elution process involves passing the solvent system through the column to separate the components of the mixture.
Procedure:
-
Begin Elution: Start with the solvent system determined from the TLC analysis.
-
Gradient Elution (Recommended): It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate to 30-40%. This will first elute non-polar impurities, followed by the target compound, and finally, more polar impurities.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Monitor the Separation: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
III. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My compound is streaking on the TLC plate and the column. What could be the cause?
A1: Streaking, or tailing, can be caused by several factors:
-
Compound Overload: Applying too much sample to the TLC plate or column can lead to streaking. Try using a more dilute sample.
-
Compound Instability: As mentioned, this compound can be unstable. The acidic nature of silica gel might be causing some degradation. Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like neutral alumina.
-
Inappropriate Solvent: The chosen solvent may not be optimal for your compound. If the compound is highly polar, it may interact too strongly with the silica gel. Try a more polar eluent system.
Q2: I'm not getting good separation between my product and an impurity. What should I do?
A2: Poor separation can be addressed by:
-
Fine-tuning the Eluent: Small changes in the solvent polarity can have a significant impact on separation. Try adjusting the solvent ratio in small increments. The use of a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can sometimes improve selectivity.
-
Using a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Employing a Shallow Gradient: A slow, gradual increase in solvent polarity during gradient elution can enhance resolution.
Q3: My compound seems to be stuck on the column and won't elute. Why is this happening?
A3: This is a common issue with polar compounds.
-
Insufficiently Polar Eluent: The solvent system may not be polar enough to overcome the strong interactions between your compound and the silica gel. Try significantly increasing the polarity of the eluent (e.g., using a higher percentage of ethyl acetate or adding a small amount of methanol).
-
Irreversible Adsorption/Decomposition: It is possible that your compound is degrading on the silica gel.[1] Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina.
Q4: Should I be concerned about the acidity of silica gel?
A4: Yes. Given the susceptibility of the nitrile group to hydrolysis under acidic conditions, the inherent acidity of standard silica gel is a valid concern. If you observe product degradation or poor recovery, it is highly recommended to either use silica gel that has been neutralized (by washing with a dilute solution of a volatile base like triethylamine in the eluent) or switch to a different stationary phase.
IV. Visualizing the Workflow and Troubleshooting Logic
Chromatography Workflow
A generalized workflow for column chromatography purification.
Troubleshooting Decision Tree
A decision tree for troubleshooting common column chromatography issues.
V. References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
National Center for Biotechnology Information. Challenges and opportunities in the purification of recombinant tagged proteins. [Link]
-
Organic Syntheses. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. [Link]
-
MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]
-
ResearchGate. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF. [Link]
-
Supporting Information for Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition. [Link]
-
National Center for Biotechnology Information. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
Sources
Technical Support Center: Synthesis of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
An in-depth guide to the synthesis of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile, a crucial intermediate in pharmaceutical and materials science research.
Introduction
Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a series of common issues and questions, reflecting the real-world challenges encountered in the lab.
The target molecule is a β-ketonitrile, a versatile building block in heterocyclic chemistry.[1] Its synthesis is most commonly achieved via a crossed Claisen-type condensation between an ester of 5-bromothiophene-2-carboxylic acid and acetonitrile.[2][3] While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will dissect these factors to ensure your success.
Section 1: The Core Reaction - A Mechanistic Overview
Understanding the "why" begins with the reaction mechanism. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and an enolizable compound in the presence of a strong base.[4] In this specific synthesis, the acetonitrile anion acts as the nucleophile.
The mechanism involves three critical stages:
-
Enolate Formation: A strong base removes an acidic α-proton from acetonitrile to form a nucleophilic enolate anion.
-
Nucleophilic Acyl Substitution: The acetonitrile anion attacks the electrophilic carbonyl carbon of the 5-bromothiophene-2-carboxylate ester. This is followed by the elimination of the alkoxy leaving group (e.g., methoxide or ethoxide) to form the β-ketonitrile.[5]
-
Deprotonation (The Driving Force): The newly formed β-ketonitrile is significantly more acidic (pKa ≈ 11) than the starting acetonitrile.[2] The alkoxide base present in the reaction mixture immediately deprotonates it. This final, essentially irreversible acid-base reaction pulls the entire equilibrium towards the product, making the use of a stoichiometric amount of base essential for high yields.[2][5]
Caption: The Claisen-type condensation mechanism for β-ketonitrile synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis.
Q1: My yield is consistently low (<50%). What are the primary factors to investigate?
A low yield is the most frequent complaint and can stem from several sources. Systematically investigate the following, starting with the most likely culprits.
-
1. Base Quality and Stoichiometry:
-
Causality: The reaction requires at least one full equivalent of a strong, anhydrous base.[5] Commercially available bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) can degrade upon exposure to atmospheric moisture, reducing their effective concentration and introducing water, which leads to side reactions. The final deprotonation step, which drives the reaction, cannot occur if the base is spent.[2]
-
Solution:
-
Use a fresh bottle of base or titrate your base solution before use.
-
If using NaH, ensure the mineral oil is thoroughly washed away with dry hexanes under an inert atmosphere.
-
Always use slightly more than one equivalent (e.g., 1.1-1.2 eq.) to compensate for any minor impurities or side reactions.
-
-
-
2. Reaction Conditions (Anhydrous Environment):
-
Causality: Water is detrimental. It can hydrolyze the starting ester to its corresponding carboxylic acid and the product nitrile to an amide or carboxylic acid, both of which are dead-ends in this reaction pathway.[6]
-
Solution:
-
Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Acetonitrile can be distilled from calcium hydride. Ethereal solvents like THF or dioxane should be freshly distilled from sodium/benzophenone.
-
Perform the entire reaction, including reagent addition, under a positive pressure of an inert gas (N₂ or Ar).
-
-
-
3. Reaction Temperature and Time:
-
Causality: While heating can increase the reaction rate, excessive temperatures can lead to polymerization and decomposition of the starting materials and product, often indicated by the reaction mixture turning dark brown or black.[6]
-
Solution:
-
Start the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C). Refluxing is often unnecessary and can be harmful.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or a rapid analytical method like UPLC-MS. Once the starting ester is consumed, proceed to the workup. Prolonged heating after completion is a primary cause of yield loss.[6]
-
-
Q2: The reaction stalls and doesn't go to completion, even with extended reaction times. How can I drive the equilibrium forward?
-
Causality: This is almost always linked to the final, irreversible deprotonation step.[2][5] If the base is not strong enough or if there isn't a full equivalent available, the equilibrium will not favor the product. Another possibility is poor solubility of the reagents or the intermediate sodium salt of the product.
-
Solution:
-
Increase Base Strength: Switch from sodium ethoxide to a stronger, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOt-Bu).[3][8] These bases will deprotonate acetonitrile more efficiently and ensure the final deprotonation of the product is complete.
-
Solvent Choice: Use acetonitrile as both the reactant and the solvent.[7][9] Using a large excess of acetonitrile can help drive the reaction forward by Le Châtelier's principle. Alternatively, a solvent like 1,4-dioxane or THF can help solubilize all components.
-
Remove Byproducts: If the reaction generates an alcohol (e.g., ethanol from ethyl 5-bromothiophene-2-carboxylate), its accumulation can favor the reverse reaction. In some industrial processes, the alcohol byproduct is distilled off during the reaction to shift the equilibrium.[9]
-
Q3: My crude product contains significant impurities. What are the likely side reactions and how can I minimize them?
-
Causality: The primary impurities are typically unreacted starting ester and 5-bromo-2-thiophenecarboxylic acid. The latter is formed by base-mediated hydrolysis of the ester if water is present.
-
Solution:
-
To Minimize Unreacted Ester: Ensure sufficient base and reaction time. Consider a stronger base as mentioned above.
-
To Minimize Hydrolysis: Rigorously adhere to anhydrous conditions.[6] Every component—glassware, solvent, reagents, and inert gas—must be scrupulously dry.
-
Transesterification: If you use an ester like methyl 5-bromothiophene-2-carboxylate, you must use the corresponding alkoxide base (sodium methoxide). Using sodium ethoxide with a methyl ester can lead to transesterification, creating a mixture of esters and complicating the reaction.[10][11] Using NaH or KOt-Bu avoids this issue entirely.
-
Q4: What is the optimal workup and purification strategy?
-
Causality: The product exists as its sodium salt at the end of the reaction. Improper acidification can lead to decomposition or failure to isolate the product. The crude product can also be unstable to harsh purification conditions.
-
Solution - Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring it into a cold (0°C) aqueous acid solution, such as 1M HCl or a buffered solution like saturated ammonium chloride. The goal is to protonate the product enolate to form the neutral β-ketonitrile.
-
Extract the aqueous layer promptly with an organic solvent like ethyl acetate or dichloromethane (DCM).[7]
-
Wash the combined organic layers with water and then brine to remove inorganic salts and residual acid.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
-
Solution - Purification:
-
The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes) is often sufficient and is preferable to chromatography for large scales.
-
If chromatography is necessary, use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate).[7] Be aware that prolonged contact with silica gel (which is acidic) can sometimes cause degradation. To mitigate this, you can either deactivate the silica with triethylamine or work quickly.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which base is best? A comparison of NaOEt, NaH, and KOt-Bu.
| Base | Pros | Cons | Best For... |
| Sodium Ethoxide (NaOEt) | Inexpensive, easy to handle (as a solution). | Moderately strong; must match the ester's alcohol part to avoid transesterification.[10] Often contains residual ethanol. | Reactions with ethyl esters where cost is a primary concern. |
| Sodium Hydride (NaH) | Strong, non-nucleophilic, inexpensive. Byproduct (H₂) is a gas and leaves the reaction. | Highly reactive with water/alcohols. Requires careful handling (dispersion in mineral oil). | General purpose use when high reactivity and avoidance of transesterification are needed. |
| Potassium t-Butoxide (KOt-Bu) | Very strong, bulky base. Excellent for promoting difficult condensations.[12] | More expensive, highly hygroscopic. | Maximizing yield, especially when other bases fail or when working with sterically hindered substrates.[8] |
Recommendation: For robust, high-yielding synthesis, Sodium Hydride (NaH) offers the best balance of reactivity, cost, and compatibility.
Q2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1) usually provides good separation.
-
Visualization: Use a UV lamp (254 nm). The starting ester and the product are both UV active due to the thiophene ring.
-
What to Look For: The disappearance of the starting ester spot and the appearance of a new, typically more polar, product spot. Staining with potassium permanganate can also be helpful.
Q3: What are the key safety considerations for this synthesis?
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and ensure a proper quenching procedure.
-
Acetonitrile: Toxic and flammable.[13] Always handle in a well-ventilated fume hood.
-
Acidic Workup: Quenching the reaction with acid can be exothermic. Perform this step slowly in an ice bath.
Section 4: Optimized Experimental Protocol & Workflow
This protocol incorporates the best practices discussed above for maximizing yield and purity.
Reaction: Condensation of Methyl 5-bromothiophene-2-carboxylate with Acetonitrile using NaH.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 5-bromothiophene-2-carboxylate | 221.08 | 5.00 g | 22.6 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 1.00 g | 25.0 mmol | 1.1 |
| Anhydrous Acetonitrile | 41.05 | 50 mL | - | Solvent/Reagent |
| Anhydrous THF | - | 50 mL | - | Solvent |
| 1M Hydrochloric Acid | - | ~50 mL | - | For Quench |
Step-by-Step Methodology:
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight. Assemble the reaction apparatus (3-neck flask, condenser, dropping funnel, N₂ inlet) and cool under a stream of dry nitrogen.
-
In the reaction flask, add Sodium Hydride (1.00 g). Wash the NaH three times with anhydrous hexanes (3 x 10 mL) under N₂ to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (50 mL) to the washed NaH to create a slurry.
-
-
Reaction Execution:
-
In a separate dry flask, dissolve Methyl 5-bromothiophene-2-carboxylate (5.00 g) in anhydrous acetonitrile (50 mL).
-
Add the ester/acetonitrile solution dropwise to the stirred NaH/THF slurry at room temperature over 30 minutes. Hydrogen gas will evolve.
-
After the addition is complete, gently heat the reaction mixture to 45-50°C and stir for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
-
Workup and Isolation:
-
Cool the reaction flask to 0°C in an ice bath.
-
In a separate beaker, prepare 50 mL of 1M HCl and cool it to 0°C.
-
Slowly and carefully pour the reaction mixture into the cold acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid can be recrystallized from hot isopropanol to yield this compound as a pure solid.
-
Caption: Optimized experimental workflow for the synthesis.
References
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. [Link]
-
White Rose Research Online. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]
- Google Patents. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane.
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
ScienceDirect. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
-
University of Babylon. The Claisen Condensation. [Link]
-
Royal Society of Chemistry. Electronic supplementary information. [Link]
- Google Patents.
-
ResearchGate. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF. [Link]
-
PubChem. 3-Cyclopropyl-3-oxopropanenitrile. [Link]
-
Pearson. Claisen Condensation Practice Problems. [Link]
-
MDPI. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
ResearchGate. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
Chemistry Stack Exchange. Base used in Claisen Condensation. [Link]
-
Beilstein Journals. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
Sources
- 1. 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 10. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. BJOC - A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones [beilstein-journals.org]
- 13. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging cross-coupling reaction. Our aim is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for a successful outcome.
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[1][2] However, the unique structural features of this compound, namely the presence of a bromothiophene ring and an α-cyano ketone moiety, present a distinct set of challenges that require careful consideration. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with detailed explanations and actionable protocols.
Question 1: My reaction is not proceeding to completion, or I am observing very low conversion of my starting material. What are the likely causes?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of this compound is a common issue and can stem from several factors, primarily related to catalyst inhibition and the inherent reactivity of the substrate.
Underlying Causes:
-
Catalyst Inhibition by the α-Cyano Ketone Moiety: The β-ketonitrile functionality in your substrate is a potential bidentate ligand. The nitrogen of the nitrile and the oxygen of the enolizable ketone can coordinate to the palladium center, leading to the formation of a stable chelate that can inhibit or completely shut down the catalytic cycle.[3]
-
Deactivation by the Thiophene Sulfur: While thiophene derivatives are widely used in cross-coupling reactions, the sulfur atom can, in some cases, interact with the palladium catalyst and lead to deactivation.[4]
-
Inappropriate Choice of Catalyst/Ligand System: The combination of an electron-rich thiophene ring and the electron-withdrawing α-cyano ketone group requires a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.
-
Base-Induced Degradation: The acidic proton alpha to the carbonyl and nitrile groups can be abstracted by the base, leading to potential side reactions or decomposition of the starting material or product.
Troubleshooting Protocol:
-
Ligand Selection is Critical: To overcome catalyst inhibition, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can promote the desired catalytic cycle by sterically discouraging the binding of the α-cyano ketone moiety.
-
Choice of Palladium Precatalyst: The selection of the palladium source can influence the outcome. Pre-catalysts are often more effective than air-sensitive Pd(0) sources.
-
Recommended Precatalysts: Buchwald's pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3) are designed for challenging couplings and are an excellent starting point.[5]
-
-
Base Optimization: The choice of base is a delicate balance between activating the boronic acid and avoiding side reactions.
-
Start with a milder base like K₃PO₄ or Cs₂CO₃ .
-
If the reaction is still sluggish, a stronger base like K₂CO₃ can be tested, but monitor for decomposition.
-
The use of powdered KF can be beneficial for base-sensitive substrates as it can activate the boronic acid without significantly increasing the basicity of the medium.[7]
-
-
Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Aprotic polar solvents such as 1,4-dioxane, THF, or toluene , often with a small amount of water, are commonly used.
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing significant formation of side products. What are they and how can I minimize them?
Answer:
Side product formation is a common challenge in Suzuki-Miyaura couplings, and the nature of your substrate makes it susceptible to several unwanted reactions.
Common Side Products and Their Causes:
-
Homocoupling of the Boronic Acid: This is the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[7]
-
Debromination of the Starting Material: The bromo-substituent on the thiophene ring is replaced by a hydrogen atom. This can occur via a hydride transfer to the palladium intermediate.[8]
-
Protodeboronation of the Boronic Acid: The boronic acid is converted to the corresponding arene, which is a common issue with heteroaryl boronic acids or under harsh basic conditions.[7]
-
Decomposition of the Starting Material: The α-cyano ketone moiety can be sensitive to strong bases and high temperatures, leading to decomposition.
Strategies for Minimizing Side Products:
-
Rigorous Degassing: Thoroughly degas your reaction mixture to remove oxygen, which is a major contributor to boronic acid homocoupling. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Control of Reaction Temperature: Higher temperatures can promote side reactions. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A good starting point is often around 80-100 °C.
-
Careful Choice of Base: As mentioned earlier, using a milder base like K₃PO₄ or Cs₂CO₃ can help to minimize base-induced decomposition and protodeboronation.
-
Stoichiometry of the Boronic Acid: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can help to drive the desired cross-coupling reaction to completion and compete with side reactions.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Robust precatalyst for challenging substrates. |
| Ligand | XPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligand to prevent catalyst inhibition. |
| Base | K₃PO₄ (2-3 equivalents) | Moderately strong, often effective and minimizes side reactions. |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Good for solubility and often promotes efficient coupling. |
| Temperature | 80-100 °C | A good starting range to balance reaction rate and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?
A1: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Q2: How do I purify my final product, which is expected to be quite polar?
A2: The presence of the nitrile and ketone functionalities will make your product significantly more polar than a simple biaryl compound. Standard silica gel chromatography might be challenging.
-
Normal-Phase Chromatography: You may need to use a more polar eluent system than the typical ethyl acetate/hexane mixture. Consider combinations like dichloromethane/methanol or even ethyl acetate/methanol.
-
Reverse-Phase Chromatography: If your compound is still difficult to purify on silica, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be a more effective method.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an excellent purification technique.[10]
-
Recrystallization: If a solid, recrystallization from an appropriate solvent system could be a highly effective purification method.
Q3: Should I use a boronic acid or a boronic ester?
A3: Both can be effective, but boronic esters (e.g., pinacol esters) offer several advantages:
-
Stability: They are often more stable to storage and purification than the corresponding boronic acids.
-
Reduced Protodeboronation: Boronic esters can be less prone to protodeboronation, which is a common side reaction.
-
Controlled Release: In some cases, the slow hydrolysis of the boronic ester to the active boronic acid under the reaction conditions can lead to a lower concentration of the active boron species, which can help to suppress homocoupling.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Diao, T., & Stahl, S. S. (2011). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society, 133(37), 14566–14569.
-
Zmysłowski, A. (2018). Answer to "For highly polar compound, how to do the purification?". ResearchGate. Retrieved from [Link]
- Reina, J. J., & Moir, M. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(4), 959-965.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10863–10866.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling (pp. 35-95). The Royal Society of Chemistry.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Diao, T., & Stahl, S. S. (2011). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society, 133(37), 14566–14569.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2017). Molecules, 22(12), 2136.
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwjmrd.com [wwjmrd.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Low Yields in the Knoevenagel Condensation of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in the Knoevenagel condensation of 5-bromo-2-thiophenecarboxaldehyde and malononitrile. Here, we provide in-depth, experience-based insights and practical solutions to optimize your reaction outcomes.
Introduction to the Challenge
The Knoevenagel condensation is a robust C-C bond-forming reaction, pivotal in the synthesis of a wide array of functionalized alkenes.[1] However, when dealing with heteroaromatic aldehydes, particularly those bearing electron-withdrawing substituents like bromine, researchers can encounter specific hurdles that lead to diminished yields. This guide will address these issues in a direct question-and-answer format, explaining the underlying chemical principles and offering actionable troubleshooting steps.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the likely causes?
Several factors can contribute to an incomplete reaction. Let's break them down systematically.
A1: Catalyst Selection and Activity
The choice and activity of the base catalyst are paramount in the Knoevenagel condensation.[2] While a variety of bases can be employed, their strength and concentration need to be carefully considered.
-
Insight: For the condensation of 5-bromo-2-thiophenecarboxaldehyde, a weak base is generally preferred to avoid potential side reactions. Common choices include piperidine, pyrrolidine, or ammonium salts like ammonium acetate.[2] The electron-withdrawing nature of the bromine atom on the thiophene ring enhances the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. This means a very strong base is often not necessary and can be detrimental.
-
Troubleshooting Steps:
-
Catalyst Choice: If you are using a strong base (e.g., sodium hydroxide, sodium methoxide), consider switching to a milder one like piperidine or ammonium acetate.
-
Catalyst Loading: Ensure the correct catalytic amount is used. Typically, 0.1 to 0.2 equivalents of the catalyst are sufficient. Excess catalyst can lead to side reactions.
-
Catalyst Quality: Verify the purity and activity of your catalyst. Old or improperly stored amines can be less effective.
-
A2: Reaction Conditions
Temperature and reaction time are critical parameters that need to be optimized.
-
Insight: While many Knoevenagel condensations proceed at room temperature, the specific substrates and solvent system may necessitate heating to achieve a reasonable reaction rate. Monitoring the reaction progress is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Troubleshooting Steps:
-
Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Use a reflux condenser to prevent solvent loss.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde is a good indicator of reaction completion.
-
Solvent-Free Conditions: Consider a solvent-free approach by grinding the reactants with a catalytic amount of ammonium acetate. This method can be highly efficient and environmentally friendly.[3]
-
A3: Water Removal
The Knoevenagel condensation is a dehydration reaction, meaning water is a byproduct. The presence of excess water can inhibit the reaction by shifting the equilibrium back towards the starting materials.
-
Insight: While some Knoevenagel reactions are performed in aqueous media, for many systems, the removal of water as it is formed drives the reaction to completion.
-
Troubleshooting Steps:
-
Azeotropic Removal: If conducting the reaction in a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to remove water azeotropically.
-
Drying Agents: The use of molecular sieves in the reaction mixture can also be effective in sequestering water.
-
Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?
Side product formation is a common cause of low yields. Understanding the potential side reactions is key to mitigating them.
A1: Self-Condensation of the Aldehyde
Under strongly basic conditions, aldehydes can undergo self-condensation (an aldol condensation), leading to undesired byproducts.
-
Insight: 5-bromo-2-thiophenecarboxaldehyde, being an aromatic aldehyde without α-hydrogens, is less prone to self-condensation than aliphatic aldehydes. However, under forcing conditions with a strong base, other base-mediated reactions could occur.
-
Troubleshooting Steps:
-
As mentioned previously, use a weak base catalyst like piperidine or ammonium acetate.
-
A2: Michael Addition
The product, an electron-deficient alkene, can be susceptible to a Michael addition by the carbanion of malononitrile.
-
Insight: This can lead to the formation of more complex, higher molecular weight byproducts. This is more likely to occur if there is a high concentration of the malononitrile carbanion.
-
Troubleshooting Steps:
-
Use stoichiometric amounts of the reactants. An excess of malononitrile should be avoided.
-
Control the addition of the base to maintain a low concentration of the carbanion at any given time.
-
A3: Reactions Involving the Bromo-Thiophene Moiety
The stability of the bromo-thiophene ring under the reaction conditions should be considered.
-
Insight: While the C-Br bond on a thiophene ring is generally stable, strongly basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic aromatic substitution or other degradation pathways. There is also the possibility of dimerization reactions of brominated thiophenes under certain oxidative conditions, though this is less likely in a standard Knoevenagel reaction.[4]
-
Troubleshooting Steps:
-
Maintain mild reaction conditions (weak base, moderate temperature).
-
Carefully monitor the reaction for the appearance of unexpected spots on the TLC plate.
-
Frequently Asked Questions (FAQs)
Q: What is the purity requirement for the starting materials? A: High purity of both 5-bromo-2-thiophenecarboxaldehyde and malononitrile is crucial. Impurities in the aldehyde can lead to side reactions, while old or discolored malononitrile may have lower reactivity. It is recommended to use freshly purified starting materials if their quality is in doubt.
Q: Which solvent is best for this reaction? A: The choice of solvent can significantly impact the reaction. Ethanol is a common and effective solvent. For reactions where water removal is critical, toluene with a Dean-Stark trap is a good option. Solvent-free conditions, as mentioned earlier, are also a viable and green alternative.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The product, being more conjugated, should have a different Rf value than the starting aldehyde.
Q: My product is difficult to purify. What techniques are recommended? A: this compound is a polar compound.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often the most effective method for purification.[2]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Due to the polarity of the product, you may need to use a more polar solvent system. For very polar compounds that streak on silica, using an amine-bonded silica or alumina column can be beneficial.[6]
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a standard and effective method for the Knoevenagel condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly protocol can be highly efficient.
-
Reaction Setup: In a mortar, combine 5-bromo-2-thiophenecarboxaldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and a catalytic amount of ammonium acetate (0.1-0.2 equivalents).
-
Reaction: Grind the mixture with a pestle at room temperature for 10-20 minutes. The reaction is often exothermic and the mixture may solidify. Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.
-
Work-up and Purification: Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and the catalyst. The product is often obtained in high purity.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Piperidine or Ammonium Acetate | Mild bases that effectively catalyze the reaction without promoting side reactions. |
| Catalyst Loading | 0.1 - 0.2 equivalents | Sufficient to catalyze the reaction without causing unwanted byproducts. |
| Reactant Ratio | 1:1 (Aldehyde:Malononitrile) | Stoichiometric amounts minimize the chance of Michael addition side products. |
| Solvent | Ethanol, Toluene, or Solvent-free | Ethanol is a good general-purpose solvent. Toluene allows for azeotropic water removal. Solvent-free is a green and often efficient alternative. |
| Temperature | Room Temperature to 60 °C | The reaction often proceeds at room temperature but may require gentle heating for a reasonable rate. |
| Reaction Time | 30 minutes to several hours | Monitor by TLC to determine the optimal time. |
Visualizations
Knoevenagel Condensation Mechanism
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
References
-
Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... - ResearchGate. Available at: [Link]
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC - NIH. Available at: [Link]
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Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
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Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists - PubMed. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory - ResearchGate. Available at: [Link]
-
Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF - ResearchGate. Available at: [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]
-
Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. Available at: [Link]
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - Semantic Scholar. Available at: [Link]
-
Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease - Diva-Portal.org. Available at: [Link]
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Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction - NIH. Available at: [Link]
-
Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Available at: [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Available at: [Link]
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Recent Developments on Five-Component Reactions - MDPI. Available at: [Link]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide - Der Pharma Chemica. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed. Available at: [Link]
-
A novel method for the bromination of thiophenes | Request PDF - ResearchGate. Available at: [Link]
-
Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Zenodo. Available at: [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. Available at: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and functional materials.[1] The synthesis of complex molecules often hinges on the successful coupling of functionalized heterocyclic building blocks. One such building block, 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile, presents a unique set of challenges due to the presence of both an electron-withdrawing cyano group and a coordinating carbonyl moiety on the thiophene ring. The selection of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency.
This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of this compound and its analogs, supported by experimental data from literature on structurally related thiophene derivatives. We will delve into the rationale behind catalyst selection, offering insights to guide your synthetic strategy.
The Challenge of Coupling Electron-Deficient Thiophenes
The electronic nature of the substrate significantly influences the efficiency of the Suzuki-Miyaura coupling. The presence of electron-withdrawing groups on the thiophene ring, such as the cyano and carbonyl groups in our target molecule, can deactivate the carbon-bromine bond towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the carbonyl group has the potential to coordinate with the palladium center, potentially inhibiting catalytic activity. Therefore, the choice of catalyst, particularly the ligand, is crucial to overcome these hurdles.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki coupling of functionalized bromothiophenes is determined by a combination of the palladium precursor, the nature of the ancillary ligands, the base, and the solvent system.[2] Below is a performance comparison of three widely used classes of palladium catalysts, drawing on data from the coupling of similar bromothiophene derivatives.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst
Overview: Pd(PPh₃)₄ is a versatile and commonly used catalyst for a wide range of Suzuki couplings.[3] Its primary advantage lies in its ready availability and ease of handling. For many standard transformations, it provides satisfactory results.
Performance Insights: In the context of bromothiophenes, Pd(PPh₃)₄ has been successfully employed. For instance, in the coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids, yields ranging from 25% to 76% were achieved.[4] Another study on the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline reported moderate yields of 31-46% for disubstituted products.[5] While not directly on our target molecule, this data suggests that Pd(PPh₃)₄ can facilitate the coupling of functionalized bromothiophenes, though yields may be variable depending on the specific coupling partners. A study involving a 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold found that Pd(PPh₃)₄ was the only one of three tested catalysts to yield the desired product.[6]
Causality: The triphenylphosphine ligands are moderately electron-donating and provide sufficient steric bulk to promote reductive elimination. However, for challenging substrates like electron-deficient thiophenes, the rate of oxidative addition may be slower, leading to longer reaction times or incomplete conversion.
Buchwald-Hartwig Biaryl Phosphine Ligands: The High-Performance Choice
Overview: The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[7][8] These ligands are known to accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and the ability to couple challenging substrates.
Performance Insights: While direct comparative data for our specific substrate is scarce, the literature on related compounds strongly supports the superiority of Buchwald-type ligands for electron-deficient systems. For example, the use of ligands like XPhos in conjunction with a palladium source like Pd₂(dba)₃ has been shown to be highly effective for the coupling of a variety of aryl bromides.[3] The enhanced reactivity of these catalyst systems is particularly beneficial when dealing with substrates that are prone to deactivation. The electron-rich nature of these ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for electron-deficient aryl halides.[9]
Causality: The steric bulk of ligands like XPhos and SPhos promotes the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[7] Their strong electron-donating ability increases the electron density on the palladium center, facilitating the oxidative addition of the C-Br bond.
N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative
Overview: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[10][11] They are strong σ-donors, even more so than many phosphine ligands, and form very stable palladium complexes.
Performance Insights: NHC-palladium complexes have demonstrated high efficiency in the Suzuki coupling of aryl chlorides, which are generally less reactive than aryl bromides.[12] This suggests their potential for activating the C-Br bond in our electron-deficient thiophene substrate. For instance, palladium-imidazol-2-ylidene complexes are effective for the coupling of aryl chlorides with arylboronic acids.[12] The use of sterically hindered NHC ligands can be particularly advantageous in promoting the key steps of the catalytic cycle.[13]
Causality: The strong σ-donating character of NHC ligands makes the palladium center more electron-rich, thereby promoting oxidative addition. The robust nature of the Pd-NHC bond often leads to more stable catalysts with longer lifetimes, which can be beneficial for achieving high conversions, especially in challenging reactions.
Data Summary: A Comparative Overview
The following table summarizes the expected performance of the discussed catalyst systems for the Suzuki coupling of this compound, based on data from analogous systems.
| Catalyst System | Ligand Type | Typical Yields (Analogous Systems) | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Moderate (25-76%)[4] | Readily available, easy to handle | May require longer reaction times, potentially lower yields for deactivated substrates |
| Pd₂(dba)₃ / XPhos | Bulky Biaryl Phosphine | High to Excellent | High reactivity, broad substrate scope, effective for electron-deficient systems | Higher cost of ligands |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene | High to Excellent | High catalyst stability, effective for unreactive substrates | Ligand synthesis can be more complex |
Experimental Protocols
Below are representative, step-by-step methodologies for a Suzuki-Miyaura coupling reaction with a functionalized bromothiophene.
General Procedure for Suzuki-Miyaura Coupling
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)[4]
-
Base (e.g., K₃PO₄, 2.0 equiv)[4]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[4]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Add the degassed solvent system to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Catalytic Process
To better understand the underlying mechanism and workflow, the following diagrams are provided.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for Suzuki coupling catalyst screening.
Conclusion and Recommendations
The choice of catalyst for the Suzuki coupling of this compound is critical for achieving optimal results. While Pd(PPh₃)₄ can be a reasonable starting point due to its accessibility, its performance may be limited with this challenging substrate. For higher yields and greater reaction efficiency, particularly in a drug development setting where robustness is key, the use of more advanced catalyst systems is highly recommended.
Buchwald-Hartwig biaryl phosphine ligands , such as XPhos, in combination with a suitable palladium precursor like Pd₂(dba)₃, represent a superior choice for this transformation. Their enhanced reactivity is well-suited to overcome the electronic deactivation of the bromothiophene substrate. Similarly, N-heterocyclic carbene-based catalysts offer a robust and highly active alternative that should be considered, especially if catalyst stability is a concern.
Ultimately, the optimal catalyst system should be determined empirically through a small-scale screen. However, based on the available data for analogous systems, beginning with a Buchwald-type ligand system is a logical and promising starting point for the successful synthesis of your target compounds.
References
- Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74.
-
(2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Bukhari, S. M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Nasim, F.-u., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. BenchChem.
- Althagafi, I. I., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.
- Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
- Jag-Mohan, S., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Weskamp, T., et al. (1999). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction.
- Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- (2011). Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
-
Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Chen, W., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Singh, R. P., & Naidu, S. (2024).
- Andersson, D. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
-
Pescitelli, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Sharma, S., & Kumar, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(15), 3258-3263.
-
de la Cruz-Martínez, F., et al. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Sources
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- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
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Alternative reagents to 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile for 2-aminothiophene synthesis
An objective comparison of alternative reagents for the synthesis of 2-aminothiophenes, moving beyond the specific precursor 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of alternative starting materials for the Gewald reaction, supported by experimental data and protocols.
Introduction: The Enduring Importance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence stems from its role as a bioisostere of the phenyl group and its presence in a wide array of biologically active compounds, including antiviral, anti-inflammatory, and anti-proliferative agents.[1][2][3] The Gewald reaction, a multicomponent condensation, remains the most versatile and widely adopted method for constructing this valuable heterocyclic core.[4][5][6][7][8]
While specific α-cyanoketones like this compound serve as efficient precursors, a reliance on such specialized starting materials can limit synthetic flexibility, increase costs, and hinder the exploration of broad chemical space. This guide explores a more fundamental and adaptable approach: deconstructing the α-cyanoketone into its constituent parts—a carbonyl compound and an activated methylene nitrile—to unlock a wider range of synthetic possibilities.
The Core Strategy: Deconstructing the α-Cyanoketone Precursor
The power of the Gewald reaction lies in its convergence of three simple components: a carbonyl compound, an activated methylene nitrile, and elemental sulfur, typically mediated by a base.[9] An α-cyanoketone, such as the topic reagent, is effectively a pre-formed combination of the carbonyl and nitrile components. The most logical and versatile alternative is to utilize two separate, often more accessible, reagents. This approach not only broadens the scope of achievable substitutions but also allows for finer control over the reaction's progression.
The overall workflow can be visualized as a strategic divergence from a single, complex precursor to two simpler, more flexible starting materials.
Caption: Divergent strategies for 2-aminothiophene synthesis.
Alternative Reagent Class 1: Activated Methylene Nitriles
The choice of the activated methylene nitrile is critical as it dictates the substituent at the C3 position of the resulting thiophene ring. This substituent is often an electron-withdrawing group that plays a key role in the biological activity of the final molecule and serves as a handle for further chemical modifications.[1] The "activation" refers to the presence of an electron-withdrawing group (EWG) that increases the acidity of the methylene (CH₂) protons, facilitating the initial Knoevenagel condensation with the carbonyl component.[4][7][10]
The most common and effective alternatives are:
-
Malononitrile: Installs a cyano (-CN) group at the C3 position.
-
Ethyl Cyanoacetate: Installs an ethoxycarbonyl (-COOEt) group at the C3 position.[6][11]
-
Cyanoacetamide: Installs a carboxamide (-CONH₂) group at the C3 position.[1]
Caption: Impact of activated nitrile choice on the C3-substituent.
Alternative Reagent Class 2: Carbonyl Compounds
The Gewald reaction is compatible with a wide variety of aldehydes and ketones, which ultimately form the C4 and C5 positions of the thiophene ring.[5][6] Ketones are generally more stable and often produce higher yields with fewer side reactions compared to aldehydes.[6] The electronic nature of the substituents on the carbonyl compound can influence the reaction rate; electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the initial condensation step.[6]
Scope of Carbonyl Substrates:
-
Acyclic Ketones: Acetone, Butanone, etc.
-
Cyclic Ketones: Cyclohexanone, Cyclopentanone.
-
Aryl Ketones: Acetophenone and its substituted derivatives.[5][6]
-
Aldehydes: Both aliphatic and aromatic aldehydes are viable.[6]
Comparative Performance Data
The following table summarizes experimental data from various studies, showcasing the performance of different combinations of activated nitriles and carbonyl compounds under Gewald conditions.
| Activated Nitrile | Carbonyl Compound | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Cyanoacetate | Acetophenone | Diethylamine/Ethanol | Reflux | 3 | — | [11] |
| Malononitrile | Cyclohexanone | Morpholine/Ethanol | 50 | 1 | 85 | [5] |
| Malononitrile | 4-Chloroacetophenone | Morpholine/Ethanol | 50 | 0.5 | 92 | [5] |
| Malononitrile | Acetone | Morpholine/Ethanol | 50 | 1.5 | 70 | [5] |
| Cyanoacetamide | Substituted Ketones | MgO-CeO₂/Ethanol | Reflux | 10 | 76-89 | [1] |
| Malononitrile | Various Aldehydes | Na₂Sₓ / Water (Ultrasound) | RT | 0.5-1 | 42-90 | [12] |
Experimental Protocols: A Practical Comparison
The following protocols provide detailed, self-validating methodologies for the synthesis of a representative 2-aminothiophene (from cyclohexanone) using the three primary alternative nitriles.
Experimental Workflow Overview
Caption: General experimental workflow for the Gewald reaction.
Protocol A: Synthesis using Malononitrile
-
Objective: To synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Causality: Malononitrile is highly reactive due to the two activating cyano groups, often leading to shorter reaction times. Morpholine is a commonly used and effective basic catalyst for the condensation and cyclization steps.[5]
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, add cyclohexanone (9.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and ethanol (30 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add elemental sulfur (3.2 g, 0.1 mol) followed by the dropwise addition of morpholine (8.7 g, 0.1 mol) over 5 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50°C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene.
Protocol B: Synthesis using Ethyl Cyanoacetate
-
Objective: To synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Causality: Ethyl cyanoacetate is slightly less reactive than malononitrile but provides an ester functionality that is synthetically versatile for subsequent amide couplings or reductions. A slightly higher temperature or longer reaction time may be necessary.
Methodology:
-
In a 100 mL round-bottom flask, combine cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ethanol (30 mL).
-
Add elemental sulfur (3.2 g, 0.1 mol) to the stirred mixture.
-
Slowly add diethylamine (7.3 g, 0.1 mol) as the catalyst.
-
Attach a condenser and heat the mixture under reflux (approx. 78°C for ethanol) for 3-4 hours. Monitor by TLC.
-
After cooling, pour the reaction mixture into crushed ice (100 g).
-
Collect the precipitated solid by filtration, wash thoroughly with water.
-
Purify the product by recrystallization from an appropriate solvent like ethanol or methanol.
Advanced Strategies: Greener and Catalyst-Free Alternatives
Recent advancements in synthetic methodology have focused on improving the environmental footprint and efficiency of the Gewald reaction.
Ultrasound-Assisted Synthesis with an Alternative Sulfur Source
A notable innovation is the use of sodium polysulfide (Na₂Sₓ) as the sulfur source. This modification allows the reaction to proceed in water under ultrasound irradiation, often without the need for an organic base catalyst.[12] This approach is not only greener but can also significantly shorten reaction times and simplify purification.[12]
-
Mechanism Insight: The presumed mechanism involves an initial Knoevenagel condensation to form the α,β-unsaturated nitrile, which is then thiolated by the polysulfide. The high-intensity ultrasound facilitates the reaction through acoustic cavitation.[12]
Caption: Components of a modified, catalyst-free Gewald synthesis.
Conclusion and Outlook
The synthesis of 2-aminothiophenes is not limited to specialized or complex precursors like this compound. By deconstructing the synthesis into a multicomponent reaction between readily available carbonyl compounds and activated methylene nitriles, researchers can access a vast and diverse library of thiophene derivatives. The choice between malononitrile, ethyl cyanoacetate, and cyanoacetamide allows for strategic installation of cyano, ester, or amide functionalities at the C3 position, each offering unique advantages for subsequent synthetic elaboration. Furthermore, emerging green methodologies using alternative sulfur sources and energy inputs are paving the way for more sustainable and efficient production of these vital heterocyclic compounds. The selection of the optimal reagent combination should be guided by the desired final substitution pattern, cost considerations, and the intended downstream applications.
References
-
Asadi, S., Hosseinzadeh, L., & Mohammadi, F. (2022). Green methodologies for the synthesis of 2-aminothiophene. Future Journal of Pharmaceutical Sciences, 8(1), 53. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Gellis, A., & Boulet, S. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(7), 5847-5857. [Link]
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A Comparative Guide to Organic Semiconductors Derived from 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile: A Forward-Looking Analysis
For Immediate Release to the Scientific Community
The field of organic electronics continues to be a hotbed of innovation, driven by the promise of low-cost, flexible, and large-area electronic devices.[1] At the heart of this technological revolution lies the development of novel organic semiconductor materials with tailored electronic properties. Thiophene-based conjugated polymers have emerged as a particularly promising class of materials due to their excellent charge transport characteristics, environmental stability, and synthetic versatility.[2][3] This guide provides a comprehensive analysis of the potential of organic semiconductors derived from the versatile building block, 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile . While direct experimental data on polymers synthesized from this specific precursor is nascent, this document will offer a forward-looking comparison based on the known reactivity of its functional groups and the established principles of organic semiconductor design. We will explore its synthetic potential, predict the electronic characteristics of its derivatives, and benchmark these hypothetical materials against established and high-performing thiophene-based semiconductors.
The Building Block: Understanding the Potential of this compound
The strategic design of an organic semiconductor begins at the molecular level, with the selection of a monomer that imparts the desired electronic and physical properties to the final polymer. This compound is a multifunctional compound that holds significant promise as a precursor for advanced organic semiconductors.[4]
Its structure is a confluence of functionalities that are highly desirable in the design of high-performance organic electronic materials:
-
Thiophene Core: The thiophene ring is an electron-rich aromatic system that forms the backbone of many successful p-type organic semiconductors. Its planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.[3]
-
Bromine Atom: The bromine atom at the 5-position of the thiophene ring serves as a reactive handle for cross-coupling reactions, such as Suzuki or Stille polymerizations. This allows for the facile construction of conjugated polymer chains.[5]
-
3-Oxopropanenitrile Group: This electron-withdrawing group, consisting of a carbonyl (C=O) and a nitrile (C≡N) function, plays a critical role in tuning the electronic properties of the resulting semiconductor. The presence of strong electron-withdrawing groups can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can improve air stability and, in some cases, facilitate electron transport (n-type behavior).[6][7]
The combination of an electron-rich thiophene unit and a potent electron-withdrawing group positions this molecule as an ideal candidate for the synthesis of donor-acceptor (D-A) copolymers . This molecular design strategy has proven to be exceptionally effective in creating low bandgap polymers with high charge carrier mobilities.[8]
Synthetic Pathways to Novel Semiconductors
The versatility of this compound allows for its incorporation into conjugated polymers through several established synthetic routes. The most prominent of these are palladium-catalyzed cross-coupling reactions.
Proposed Synthesis of Donor-Acceptor Copolymers
A promising approach involves the copolymerization of a derivative of this compound (acting as the acceptor unit) with an electron-rich "donor" comonomer. A general synthetic scheme is outlined below:
Figure 1. Proposed synthetic pathway for donor-acceptor copolymers.
Experimental Protocol: Stille Cross-Coupling Polymerization (Hypothetical)
-
Monomer Preparation: The this compound would first be functionalized, for example, through a Stille coupling precursor by reacting it with hexamethylditin. The donor comonomer, such as a distannylated bithiophene, would be synthesized separately.
-
Polymerization: The two monomers would be dissolved in an anhydrous solvent like toluene. A palladium catalyst, such as Pd(PPh₃)₄, is added under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The mixture is heated to reflux for a specified period (typically 24-48 hours) to allow the polymer chains to grow.
-
Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and purified further using techniques like Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.[2]
This synthetic strategy offers a high degree of control over the polymer's molecular weight and regioregularity, which are crucial factors influencing its electronic performance.[2]
Performance Comparison: Benchmarking Against Established Organic Semiconductors
To contextualize the potential of semiconductors derived from this compound, we will compare their predicted properties with those of well-characterized materials. The primary metrics for comparison in the context of Organic Field-Effect Transistors (OFETs) are the charge carrier mobility (μ) and the on/off current ratio (I_on/I_off) .
| Material Class | Example Material | Hole Mobility (μ_h) (cm²/Vs) | Electron Mobility (μ_e) (cm²/Vs) | On/Off Ratio | Key Characteristics & Rationale for Comparison |
| Hypothetical Derivative | Poly(Thiophene-3-oxopropanenitrile-co-bithiophene) | Predicted: 10⁻³ - 10⁻¹ | Predicted: 10⁻⁴ - 10⁻² | Predicted: > 10⁵ | The strong electron-withdrawing nature of the oxopropanenitrile group is expected to lower the HOMO level, potentially improving air stability. The donor-acceptor architecture could lead to a reduced bandgap and ambipolar transport behavior. |
| Workhorse p-type Polymer | Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | Typically negligible | > 10⁶ | A widely studied and commercially available p-type semiconductor, serving as a baseline for performance. Its well-understood properties make it an excellent benchmark.[9] |
| High-Performance D-A Copolymer | DPP-based polymers | > 1 | Often ambipolar with μ_e > 0.1 | > 10⁶ | Diketopyrrolopyrrole (DPP) is a strong acceptor unit. Comparing with DPP-based polymers helps to gauge the potential electron-accepting strength of the oxopropanenitrile moiety.[10] |
| High-Mobility n-type Polymer | BBT-based polymers | Negligible | > 5 | > 10⁷ | Copolymers based on benzobisthiadiazole (BBT) derivatives have demonstrated record-high electron mobilities.[11] This comparison highlights the potential for designing n-type materials using the subject precursor. |
| Fused Thiophene Systems | Dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives | 0.1 - 2.6 | Typically p-type | > 10⁷ | Fused thiophene systems often exhibit enhanced charge transport due to their rigid and planar structures.[12] This provides a comparison point for the degree of molecular ordering that might be achievable. |
Rationale for Predicted Performance:
The incorporation of the 3-oxopropanenitrile unit is anticipated to significantly influence the electronic properties of the resulting polymer. The strong inductive and mesomeric electron-withdrawing effects of the nitrile and carbonyl groups are expected to lower both the HOMO and LUMO energy levels. A lower HOMO level generally leads to improved oxidative stability (air stability), a critical factor for the longevity of organic electronic devices. The reduction in the energy gap between the HOMO and LUMO, a hallmark of the donor-acceptor approach, could lead to materials that absorb light at longer wavelengths, making them suitable for organic photovoltaic (OPV) applications. The presence of a strong acceptor unit may also facilitate electron injection and transport, potentially leading to ambipolar or even n-type semiconductor behavior.
Experimental Workflows for Characterization and Device Fabrication
To validate the predicted performance of these novel materials, a rigorous experimental workflow is essential. This involves comprehensive material characterization and the fabrication and testing of prototype devices.
Material Characterization
Figure 2. Experimental workflow for material characterization.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a semiconductor.[13][14]
-
Sample Preparation: A thin film of the polymer is drop-casted or spin-coated onto a working electrode (e.g., glassy carbon or platinum).[15]
-
Electrochemical Cell Setup: The working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are placed in an electrochemical cell containing a solvent and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).[14]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The onset potentials of the first oxidation and reduction peaks correspond to the HOMO and LUMO energy levels, respectively.[15]
OFET Device Fabrication
The performance of an organic semiconductor is ultimately assessed in a device. The following protocol outlines the fabrication of a bottom-gate, top-contact OFET.
Experimental Protocol: OFET Fabrication via Solution Shearing
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate dielectric) is rigorously cleaned.[16]
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the molecular ordering of the semiconductor.
-
Semiconductor Deposition: A solution of the polymer in a suitable organic solvent is deposited onto the substrate using a solution shearing technique. This method can produce highly crystalline and aligned thin films, which often leads to enhanced charge carrier mobility.[17][18][19]
-
Source-Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Annealing: The completed device is often annealed at an elevated temperature to improve the morphology of the semiconductor film and the contact at the electrode interface.
Figure 3. Workflow for OFET device fabrication.
Conclusion and Future Outlook
While direct experimental realization of organic semiconductors from this compound is yet to be extensively reported, a thorough analysis of its molecular structure strongly suggests its high potential as a building block for advanced electronic materials. The strategic combination of a thiophene donor unit with a potent oxopropanenitrile acceptor moiety within a single monomer provides a clear pathway to novel donor-acceptor copolymers. These materials are predicted to exhibit favorable HOMO/LUMO energy levels for enhanced stability and tunable bandgaps.
Future research should focus on the synthesis and characterization of polymers derived from this precursor. A systematic investigation into the effects of different donor comonomers on the resulting polymer's electronic properties will be crucial. The exploration of these materials in OFETs, OPVs, and other organic electronic devices could unlock new avenues for high-performance, solution-processable electronics. The insights provided in this guide aim to stimulate and direct these future research endeavors.
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The 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile Scaffold: A Comparative Guide to Kinase Inhibitor Design and Development
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of kinase inhibitor discovery, the identification of versatile and synthetically accessible scaffolds is paramount. The thiophene ring, a bioisostere of the phenyl group, is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of potent and selective kinase inhibitors targeting a range of pathways implicated in cancer and inflammatory diseases.[2][3][4] This guide focuses on the untapped potential of the 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile scaffold as a starting point for the development of novel kinase inhibitors.
While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are not yet prevalent in the public domain, its structural features offer a compelling foundation for a rational drug design campaign. The presence of a reactive β-ketonitrile moiety, a synthetically tractable brominated thiophene core, and its overall structural resemblance to known kinase inhibitor pharmacophores suggest a high probability of yielding potent modulators of kinase activity.
This guide will provide a forward-looking analysis, presenting a hypothetical SAR study based on established principles of kinase inhibitor design and drawing comparisons with structurally related, well-characterized thiophene-based kinase inhibitors. We will delve into the causality behind proposed experimental choices and provide detailed, validated protocols for key assays, empowering researchers to embark on their own discovery programs centered around this promising scaffold.
Deconstructing the Scaffold: A Hypothetical SAR Exploration
The this compound scaffold presents three primary vectors for chemical modification to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. These are:
-
The 5-bromo position of the thiophene ring: A gateway for introducing diversity and probing key interactions within the ATP-binding pocket.
-
The 3-oxo group: A potential hydrogen bond acceptor that can be modified to fine-tune binding affinity.
-
The 2-cyano group: A versatile handle for cyclization reactions to build more complex, rigidified scaffolds.
The following sections will explore hypothetical modifications at each of these positions, grounded in the established SAR of known thiophene-based kinase inhibitors.
The 5-Position: Probing the Hydrophobic Pocket and Beyond
The bromine atom at the 5-position of the thiophene ring is an ideal handle for introducing a wide array of substituents via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This position often extends into a hydrophobic region of the kinase ATP-binding site.
-
Rationale for Modification: Introducing various aryl and heteroaryl groups can optimize van der Waals interactions and modulate the overall physicochemical properties of the inhibitor. For many kinase inhibitors, this region is crucial for achieving selectivity.[4]
-
Proposed Modifications and Expected Outcomes:
-
Small Alkyl or Cycloalkyl Groups: May enhance potency by occupying small hydrophobic pockets.
-
Substituted Phenyl Rings: Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the thiophene ring and introduce new interaction points. For example, a 4-fluorophenyl group is a common motif in p38 MAPK inhibitors that occupies a key hydrophobic pocket.[4][5]
-
Heterocyclic Rings (e.g., pyridine, pyrimidine, pyrazole): Can act as hydrogen bond acceptors or donors, forming crucial interactions with the kinase hinge region or solvent-exposed areas.[6]
-
The 3-Oxo Group: A Key Interaction Point
The carbonyl group is a common hydrogen bond acceptor in kinase inhibitors, often interacting with backbone amides in the hinge region of the ATP-binding site.
-
Rationale for Modification: While the oxo group is likely important for activity, its modification or replacement can provide insights into the stringency of this interaction and potentially improve properties like solubility.
-
Proposed Modifications and Expected Outcomes:
-
Reduction to a hydroxyl group: This would change the geometry and introduce a hydrogen bond donor, which may or may not be favorable depending on the specific kinase.
-
Formation of an oxime or hydrazone: These modifications can introduce additional points for interaction and can be used to append larger groups to probe the solvent-front.
-
Replacement with a thioketone: This would alter the hydrogen bonding capability and electronic character of the group.
-
The 2-Cyano Group: A Gateway to Fused Systems
The nitrile group, in conjunction with an adjacent ketone or amine, is a versatile functional group for constructing fused heterocyclic systems. The Gewald reaction, a multi-component reaction that forms a 2-aminothiophene, is a prime example of the synthetic utility of activated nitriles.[7][8][9] By analogy, the β-ketonitrile of our scaffold can be a precursor to various fused systems like thienopyrimidines and thienopyridines, which are known potent kinase inhibitor scaffolds.[6][10][11]
-
Rationale for Cyclization: Creating more rigid, fused ring systems can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. Thienopyrimidines, for example, are known to be potent inhibitors of kinases like VEGFR-2.[6][12]
-
Proposed Cyclization Strategies:
-
Reaction with guanidine or urea: This would lead to the formation of a thieno[2,3-d]pyrimidine core, a privileged scaffold in many kinase inhibitors.
-
Reaction with amidines: This would yield substituted thienopyrimidines.
-
Gewald-type reaction with an α-mercapto ketone: This could lead to the formation of a thieno[3,2-b]thiophene core.
-
Comparative Analysis with Known Thiophene-Based Kinase Inhibitors
To ground our hypothetical SAR in experimental reality, we will now compare our scaffold to several classes of thiophene-containing kinase inhibitors that have been reported in the literature. This comparison will highlight common structural motifs and provide a basis for prioritizing synthetic routes.
Thienopyrimidine and Thienopyridine Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[13] Several potent VEGFR-2 inhibitors are based on thienopyrimidine and thienopyridine scaffolds.[6][12]
| Compound Class | General Structure | Key SAR Observations | Target Kinase(s) | Reported Potency (IC50) |
| Thieno[3,2-b]pyrimidines | Fused bicyclic system with substitutions at the 2- and 4-positions. | The nature of the substituent at the 4-position is critical for potency and selectivity. Aniline derivatives are common.[6] | VEGFR-2, EGFR | nM range[6] |
| Thieno[2,3-d]pyrimidines | Fused bicyclic system often with an amine at the 4-position. | Substituents on the aniline at the 4-position that extend into the back pocket can significantly enhance potency.[12] | VEGFR-2 | nM range[12] |
| Fused Thienopyrroles | Tricyclic systems with a central thiophene ring. | The terminal aromatic scaffold and the linker are crucial for dual inhibition.[1] | VEGFR-2, AKT | 0.075 µM (VEGFR-2), 4.60 µM (AKT) for compound 4c[1] |
The data in this table clearly indicates that the formation of a thienopyrimidine ring system from our starting scaffold is a highly promising strategy for developing potent VEGFR-2 inhibitors.
Thiophene-3-carboxamides as JNK and VEGFR-2 Inhibitors
c-Jun N-terminal kinases (JNKs) are involved in stress signaling pathways and are attractive targets for inflammatory diseases and cancer.[14][15][16] Thiophene-3-carboxamide derivatives have emerged as potent inhibitors of JNK and other kinases.[14][17]
| Compound Class | General Structure | Key SAR Observations | Target Kinase(s) | Reported Potency (IC50) |
| Thiophene-3-carboxamides | A central thiophene ring with a carboxamide at the 3-position. | Di-substitution on the thiophene ring can reduce metabolic oxidation and toxicity. The nature of the groups at the 2- and 5-positions dictates selectivity.[14] | JNK1, JNK2, JNK3 | nM to low µM range[14][18] |
| Thiophene-3-carboxamides | Similar to above, but optimized for VEGFR-2. | A specific substitution pattern is required for potent VEGFR-2 inhibition, with a key urea or amide linker.[17] | VEGFR-2 | 191.1 nM for compound 14d[17] |
These findings suggest that modifications of the nitrile group in our starting material to a carboxamide, followed by diversification at the 5-position, could be a viable route to potent JNK or VEGFR-2 inhibitors.
Tetra-substituted Thiophenes as p38 MAPK Inhibitors
p38 Mitogen-Activated Protein Kinases (MAPKs) are key regulators of inflammatory responses.[19][20][21] A class of p38α MAPK inhibitors features a central thiophene core with vicinal 4-fluorophenyl and 4-pyridyl rings.[4][5]
| Compound Class | General Structure | Key SAR Observations | Target Kinase(s) | Reported Potency (Ki) |
| Diaryl Thiophenes | A thiophene ring with aryl groups at adjacent positions. | The 4-fluorophenyl and 4-pyridyl substituents are crucial for binding to the p38α active site.[4][5] | p38α MAPK | 0.6 µM for a key analogue[4][5] |
This class of inhibitors highlights the importance of the substitution pattern on the thiophene ring for achieving high affinity.
Experimental Protocols
To facilitate the evaluation of novel kinase inhibitors derived from the this compound scaffold, we provide the following detailed, step-by-step protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)
This is a generic protocol for a competitive binding assay using a fluorescently labeled ATP tracer. It is readily adaptable to various kinases.
Materials:
-
Kinase of interest (e.g., VEGFR-2, p38α, JNK1)
-
LanthaScreen® Eu-anti-tag Antibody
-
Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (Tracer)
-
Kinase Buffer
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution series of the test compounds in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.
-
Prepare Kinase/Antibody Mixture: Dilute the kinase and the Eu-labeled antibody in the kinase buffer to the recommended concentrations.
-
Prepare Tracer Solution: Dilute the Alexa Fluor® 647-labeled tracer in the kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of compounds.
Materials:
-
Cancer cell line of interest (e.g., HUVEC for anti-angiogenesis, A549 for lung cancer)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours). Include DMSO-treated cells as a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blotting for Phospho-Kinase Levels
This technique is used to determine the effect of a compound on the phosphorylation state of a target kinase within a cellular context, confirming target engagement.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specific time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.
Conclusion
The this compound scaffold represents a promising and underexplored starting point for the discovery of novel kinase inhibitors. Its synthetic tractability and structural similarity to known kinase inhibitor pharmacophores provide a strong rationale for its investigation. By leveraging established SAR principles from related thiophene-based inhibitors and employing robust in vitro and cellular assays, researchers can systematically explore the chemical space around this scaffold to develop potent and selective kinase inhibitors for a variety of therapeutic applications. The comparative data and detailed protocols provided in this guide serve as a comprehensive resource to initiate and advance such a drug discovery program.
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-
(PDF) Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - ResearchGate. Available from: [Link].
-
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-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles | ChemRxiv. Available from: [Link].
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - ACS Publications. Available from: [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
